Methyl phenyl terephthalate
Description
Contextualization within Ester and Terephthalate (B1205515) Chemical Families
Methyl phenyl terephthalate is a distinct chemical entity that belongs to two significant classes of organic compounds: esters and terephthalates. ontosight.ai Esters are compounds formed from the reaction of an acid with an alcohol, where at least one hydroxyl (-OH) group is replaced by an alkoxy (-O-alkyl) group. byjus.com The general structure of a carboxylic ester is characterized by a carbonyl group (C=O) bonded to an oxygen atom, which is in turn connected to an alkyl or aryl group. medium.com This functional group is pivotal to the structure and properties of a vast number of organic molecules. wikipedia.org
Specifically, this compound is a derivative of terephthalic acid. ontosight.ai Terephthalic acid is a dicarboxylic aromatic acid, meaning its structure includes a six-carbon aromatic ring and two carboxyl (-COOH) groups. britannica.comwalshmedicalmedia.com In the case of this compound, one of these carboxyl groups is esterified with methanol (B129727), and the other with phenol (B47542). ontosight.ai This dual esterification results in a molecule with both a methyl ester group and a phenyl ester group attached to the central terephthalate structure. ontosight.ai This places it within the terephthalate family, which are esters of terephthalic acid. A prominent member of this family is polyethylene (B3416737) terephthalate (PET), a widely used polymer. britannica.comwalshmedicalmedia.comspecialchem.combyjus.comwikipedia.org
The synthesis of this compound can be achieved through the esterification of terephthalic acid with both methanol and phenol, a reaction that typically requires a catalyst. ontosight.ai An alternative method is transesterification, where a compound like dimethyl terephthalate is reacted with phenol. evitachem.com
Historical Perspectives on Terephthalate Derivatives Research
The study of terephthalate derivatives is intrinsically linked to the development of polymer science. A landmark in this field was the creation of polyethylene terephthalate (PET). In the 1940s, scientists at a British company were investigating materials to create new synthetic fibers. This research led to the polymerization of ethylene (B1197577) glycol with terephthalic acid, resulting in the polymer that would become known as PET. britannica.comwalshmedicalmedia.com
This discovery was a significant catalyst for further research into terephthalic acid and its derivatives. The initial focus was on creating fibers for textiles, but the applications of terephthalates soon expanded. walshmedicalmedia.com In the 1970s, advancements in molding techniques enabled the production of strong, clear, and lightweight PET bottles, which revolutionized the packaging industry. walshmedicalmedia.com
The success of PET spurred broader investigations into other terephthalate-based materials. By modifying the constituent diols or diacids, researchers could tailor the properties of the resulting polymers. This led to the development of a wide range of polyesters with varying degrees of stiffness, strength, and thermal resistance, driven by the inclusion of aromatic groups in the polymer chain. britannica.com
Overview of Academic Research Trajectories for this compound and Analogues
Academic research involving this compound and its analogues often centers on polymer chemistry and materials science. These compounds can serve as monomers or intermediates in the synthesis of novel polymers. For instance, terephthalate esters are used in the production of various polymers and resins. lookchem.com
One area of investigation is the development of high-performance materials. The rigid aromatic structure of the terephthalate moiety imparts stiffness and thermal stability to polymers. britannica.com Research into analogues of this compound, such as those with different ester groups, allows scientists to fine-tune the properties of polyesters for specific applications.
Another research trajectory involves the study of liquid crystals. The rod-like molecular structure of some terephthalate derivatives makes them candidates for forming liquid crystalline phases, which have applications in displays and other electro-optical devices.
Furthermore, the synthesis and characterization of these esters contribute to a fundamental understanding of chemical reactions and material properties. For example, studies might focus on optimizing the conditions for esterification or transesterification reactions to produce high-purity terephthalate derivatives. evitachem.com The analysis of these compounds helps to build a more comprehensive picture of structure-property relationships in organic materials.
Below is a table detailing some of the properties of this compound:
| Property | Value |
| Molecular Formula | C15H12O4 |
| Molecular Weight | 256.25 g/mol |
| Stereochemistry | Achiral |
This data is compiled from publicly available chemical databases. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
6725-72-0 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
1-O-methyl 4-O-phenyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C15H12O4/c1-18-14(16)11-7-9-12(10-8-11)15(17)19-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
BDVAPCAHRXXXOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl Phenyl Terephthalate and Its Key Precursors
Esterification Reactions for Methyl Phenyl Terephthalate (B1205515) Synthesis
Esterification is a direct reaction between a carboxylic acid and an alcohol to form an ester and water. For an asymmetric diester like methyl phenyl terephthalate, this can be conceptually approached by reacting terephthalic acid sequentially or directly with both methanol (B129727) and phenol (B47542).
The direct synthesis of this compound would involve the esterification of one carboxyl group of terephthalic acid with methanol and the other with phenol. Industrially, the production of a simple diester like dimethyl terephthalate (DMT) is well-established and proceeds by reacting terephthalic acid (TPA) with an excess of methanol at high temperatures (250-300 °C) and pressures. This process converts TPA into the more manageable DMT, which is a key intermediate for polyesters like polyethylene (B3416737) terephthalate (PET). scranton.edujournalspub.info
The direct esterification of carboxylic acids with phenols is more challenging than with aliphatic alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. However, specialized catalytic systems can facilitate this reaction. For instance, a process using a borate-sulfuric acid catalyst complex has been patented for the synthesis of various phenyl esters directly from carboxylic acids and phenols at temperatures ranging from 75 °C to 285 °C. google.com This demonstrates the feasibility of forming the phenyl ester linkage directly from terephthalic acid.
A plausible route to this compound would be a two-step sequential esterification. First, terephthalic acid could be converted to its monomethyl ester (monomethyl terephthalate, MMT). In a second step, the remaining carboxylic acid group on MMT would be esterified with phenol, using a catalyst effective for phenylation.
The choice of catalyst is critical for achieving high conversion and selectivity in esterification reactions. For the synthesis of DMT from TPA and methanol, various catalytic systems have been explored. While the reaction can proceed without a catalyst at high temperatures, catalysts increase the reaction rate significantly. google.com
Solid acid catalysts, particularly zeolites, have gained attention as environmentally friendly alternatives to traditional homogeneous catalysts like sulfuric acid. mdpi.com Zeolites offer advantages such as ease of separation, reusability, and reduced corrosion. mdpi.com A systematic study of six different zeolite catalysts for the esterification of TPA with methanol found that β zeolite showed superior performance. mdpi.com The effectiveness of zeolite catalysts is linked to their pore structure, acid site density, and specific surface area. mdpi.com
For the broader synthesis of polyesters from TPA, which involves esterification, various metal-based catalysts are employed. These include compounds of antimony, titanium, germanium, zinc, and cobalt. google.commdpi.com Titanium-based catalysts, such as titanium alkoxides, are known to be highly reactive but can sometimes lead to product discoloration. mdpi.comnih.gov Aluminum-based catalysts are also effective and can be added before the esterification stage due to their excellent water stability. nih.gov Bimetallic systems, such as combinations of antimony and titanium, have been shown to have synergistic effects, leading to high reaction rates while maintaining good product color. mdpi.com
The table below summarizes the performance of a specific zeolite catalyst under optimized conditions for the synthesis of Dimethyl Terephthalate (DMT), a key precursor.
| Catalyst | Reactants | Temperature (°C) | Pressure | TPA Conversion (%) | DMT Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| β Zeolite | TPA, Methanol | 200 | 1 MPa | 100 | 94.1 | mdpi.com |
Transesterification Approaches for this compound Formation
Transesterification is an equilibrium-controlled process where the alkoxy group of an ester is exchanged with that of an alcohol. This method is widely used in polymer chemistry, particularly for the synthesis of polyesters from DMT. unina.itnih.gov It is a key strategy for producing this compound from precursor esters like DMT or diphenyl terephthalate.
The formation of this compound can be achieved through a comproportionation reaction involving the transesterification of dimethyl terephthalate (DMT) and diphenyl terephthalate. In this process, the methyl and phenyl groups are exchanged between the two symmetric diester molecules to yield the asymmetric product. This type of ester interchange is typically catalyzed by metal salts, such as acetates of zinc, manganese, or cobalt, at elevated temperatures (150-200 °C). unina.itnih.gov To drive the reaction towards the desired product, the reaction equilibrium would need to be carefully managed, potentially through the removal of one of the symmetric diesters if it has a significantly different boiling point.
Diphenyl carbonate (DPC) serves as an effective and environmentally benign phenoxy group donor for converting carboxylic acids into phenyl esters. rsc.org This reaction avoids the use of harsher reagents like acid chlorides. The process involves reacting a carboxylic acid with DPC in the presence of a catalytic amount of a tertiary amine base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), under neat conditions at temperatures above 100 °C. rsc.org To synthesize this compound, monomethyl terephthalate (MMT) would be the ideal starting material to react with DPC. This would selectively form the phenyl ester on the free carboxylic acid group of MMT. The reaction is efficient, with only small amounts of catalyst (e.g., 3.0 mol%) required for full conversion. rsc.org
The table below presents findings for the synthesis of various phenyl esters using diphenyl carbonate and a DBU catalyst, illustrating the versatility of this method.
| Carboxylic Acid | Temperature (°C) | Time (h) | Yield of Phenyl Ester (%) | Reference |
|---|---|---|---|---|
| Benzoic acid | 130 | 18 | 93 | rsc.org |
| 4-Methoxybenzoic acid | 130 | 18 | 96 | rsc.org |
| 4-Nitrobenzoic acid | 130 | 18 | 85 | rsc.org |
| Hexanoic acid | 130 | 18 | 81 | rsc.org |
A direct and common transesterification route involves the reaction of an existing ester with an alcohol.
Transesterification with Phenol: this compound can be synthesized by the transesterification of dimethyl terephthalate (DMT) with phenol. In this alcoholysis reaction, phenol displaces methanol from the DMT molecule. The reaction is reversible, so the removal of the liberated methanol by distillation is necessary to drive the reaction to completion. unina.it This process is typically catalyzed by metal compounds, with zinc, manganese, and lead acetates being commonly employed for the transesterification of DMT with alcohols like ethylene (B1197577) glycol. nih.gov Similar catalytic systems would be effective for the reaction with phenol. The reaction intermediate would be methyl 2-hydroxy-ethylterephthalate in the case of ethylene glycol, and analogously, the reaction with phenol would proceed through a similar intermediate stage. nih.gov
Transesterification with Phenyl Acetate (B1210297): An alternative approach is the acid-catalyzed transesterification between a carboxylic acid and an ester. In this case, terephthalic acid or its monomethyl ester could be reacted with phenyl acetate. The acetyl group from phenyl acetate would be exchanged with the terephthaloyl group, forming this compound and acetic acid as a byproduct. This type of reaction is often catalyzed by strong acids.
Catalytic Aspects of Transesterification (e.g., Titanates)
The synthesis of asymmetric terephthalates, such as this compound, can be achieved via transesterification of dimethyl terephthalate (DMT) with phenol. This process is often facilitated by catalysts, with titanates being a notable class of compounds for such reactions. Titanate catalysts, like tetrabutyl titanate and tetraisopropyl titanate, are effective in promoting the exchange of ester groups.
The general mechanism for titanate-catalyzed transesterification involves the coordination of the catalyst with the carbonyl oxygen of the ester (DMT). This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol (phenol). The reaction proceeds through a tetrahedral intermediate, leading to the displacement of methanol and the formation of the new phenyl ester.
In related transesterification reactions, such as between DMT and ethylene carbonate, tetrabutyl titanate has been shown to have the highest catalytic activity among various titanates. kisti.re.kr Similarly, in the transesterification of dimethyl carbonate with phenol, tetrabutyl titanate also demonstrates high activity. researchgate.net The catalyst's effectiveness is influenced by several factors, including reaction temperature, catalyst concentration, and the molar ratio of the reactants. For instance, in the reaction of dimethyl carbonate and phenol, the conversion and product selectivity are highly dependent on these parameters. researchgate.net The active catalytic species is often a phenoxy titanium complex, formed by an initial reaction between the titanate catalyst and phenol. jlu.edu.cn
Table 1: Titanate Catalysts in Related Transesterification Reactions
| Catalyst | Reactants | Key Findings |
|---|---|---|
| Tetrabutyl Titanate | Dimethyl Carbonate & Phenol | Higher catalytic activity compared to tetraphenyl titanate. researchgate.net |
| Tetraisopropyl Titanate | Dimethyl Terephthalate & Ethylene Carbonate | Effective catalyst for transesterification. kisti.re.kr |
| Tetramethyl Titanate | Dimethyl Terephthalate & Ethylene Carbonate | Studied for transesterification reactions. kisti.re.kr |
Solvent Systems in Transesterification Reactions
Transesterification reactions can be performed under various conditions, including in the presence of a solvent or under neat (solvent-free) conditions. The choice of solvent can influence reaction rates, equilibria, and product separation.
For the synthesis of terephthalate esters, high-boiling-point aromatic solvents may be employed to facilitate the removal of the lower-boiling alcohol byproduct (methanol in the case of DMT transesterification), thereby driving the reaction equilibrium towards the product side. However, many industrial transesterification processes, particularly in polyester (B1180765) synthesis, are carried out in the melt phase without any solvent. researchgate.net This approach avoids the need for solvent handling and recovery, making the process more economical and environmentally friendly.
In laboratory-scale syntheses, the choice often depends on the physical properties of the reactants and products. If the reactants are solids at the desired reaction temperature, a solvent that can dissolve them is necessary to create a homogeneous reaction mixture. The solvent should be inert under the reaction conditions and have a boiling point that allows for effective temperature control and removal of byproducts.
Stepwise Synthesis from Terephthalic Acid Derivatives
An alternative route to this compound involves a stepwise approach starting from dimethyl terephthalate. This method provides a high degree of control over the final product structure.
The first step in this pathway is the selective hydrolysis of one of the two ester groups of dimethyl terephthalate (DMT) to yield monomethyl terephthalate (MMT). guidechem.com This reaction is a critical step, as over-hydrolysis would lead to the formation of terephthalic acid. The hydrolysis of DMT is known to occur in two stages: a relatively fast and irreversible conversion of DMT to MMT, followed by a slower, reversible hydrolysis of MMT to terephthalic acid. researchgate.netresearchgate.net
To achieve high selectivity for MMT, reaction conditions must be carefully controlled. One effective method for the selective monohydrolysis of symmetric diesters involves using a tetrahydrofuran (THF)-water medium with a diluted aqueous solution of sodium hydroxide (B78521) (NaOH) at a low temperature, such as 0°C. organic-chemistry.org This semi-two-phase system can yield the mono-acid (half-ester) in high to near-quantitative amounts, minimizing the formation of the di-acid. organic-chemistry.orgmorressier.com The success of this selectivity is attributed to the significantly higher activation energy required for the hydrolysis of the second ester group compared to the first. morressier.com
Table 2: Reaction Conditions for Selective Monohydrolysis
| Reactant | Reagents | Solvent System | Temperature | Product | Yield |
|---|
Once monomethyl terephthalate is obtained, the subsequent step is the esterification of its free carboxylic acid group with phenol. Boric acid has been identified as an effective catalyst for this type of reaction, particularly for the esterification of phenols. documentsdelivered.com
The process involves reacting the carboxylic acid (MMT) with the phenolic compound in the presence of a catalyst system that can consist of boric acid and an alkali metal compound (such as an alkali metal salt of boric acid or an alkali metal hydroxide). google.com This catalytic system has been found to be more effective than other borate complexes for promoting the esterification of phenols. The reaction is typically carried out by heating the mixture of the carboxylic acid, phenol, and catalyst. Boric acid's catalytic role is also noted in the chemoselective esterification of α-hydroxycarboxylic acids, where it allows for mild reaction conditions. researchgate.net Another approach involves the use of tributyl borate for esterification under solvent-free conditions, where boric acid is a recyclable byproduct. rsc.org
Synthesis of Related Terephthalate Intermediates
Terephthaloyl chloride is a key intermediate in the synthesis of various polymers and can be prepared from terephthalic acid. It is a white solid at room temperature and serves as the acyl chloride of terephthalic acid. wikipedia.org
Several methods are established for its synthesis:
Reaction with Thionyl Chloride : A common laboratory and industrial method involves reacting terephthalic acid with an excess of thionyl chloride (SOCl₂). The mixture is typically refluxed, and the excess thionyl chloride is later removed by distillation. The crude product can then be purified by distillation under reduced pressure. chemicalbook.com
Reaction with Phosphorus Pentachloride : Another classic method is the reaction of terephthalic acid with phosphorus pentachloride (PCl₅). acs.org The solids are heated together, resulting in the formation of liquid terephthaloyl chloride and phosphorus oxychloride as a byproduct.
Reaction of 1,4-Bis(trichloromethyl)benzene with Terephthalic Acid : A commercial route involves the reaction of 1,4-bis(trichloromethyl)benzene with terephthalic acid, often in the presence of a catalyst like ferric chloride or zinc chloride. wikipedia.orgpatsnap.com This reaction proceeds at elevated temperatures to yield terephthaloyl chloride with high purity. patsnap.com
Table 3: Comparison of Synthetic Methods for Terephthaloyl Chloride
| Reagent | Starting Material | Typical Conditions | Byproducts | Purity/Yield |
|---|---|---|---|---|
| Thionyl Chloride | Terephthalic Acid | Reflux at 80°C for 10-12h chemicalbook.com | SO₂, HCl | Yield is ~100% chemicalbook.com |
| Phosphorus Pentachloride | Terephthalic Acid | Heating on a steam bath acs.org | POCl₃, HCl | Good yield |
Synthesis of Monoalkyl Terephthalates
The preparation of monoalkyl terephthalates can be effectively achieved through a two-step synthetic route commencing with terephthalic acid. researchgate.nettandfonline.com This methodology involves the initial formation of a dialkyl terephthalate intermediate, which subsequently undergoes monohydrolysis to yield the desired monoester. tandfonline.com This approach has been demonstrated to be an efficient and cost-effective method for producing these compounds. tandfonline.com
A general procedure for the synthesis begins with the esterification of terephthalic acid. tandfonline.com In a typical reaction, terephthalic acid is refluxed with an appropriate alcohol. tandfonline.com The introduction of thionyl chloride instigates the formation of the corresponding dialkyl terephthalate. tandfonline.com The reaction times for this step can vary, generally ranging from 4 to 10 hours, and the resulting diester is often obtained in high yields. tandfonline.com For instance, the synthesis of dimethyl terephthalate and diethyl terephthalate using this method has been reported to achieve yields of 99%. tandfonline.com
The subsequent and crucial step is the selective monohydrolysis of the synthesized dialkyl terephthalate. tandfonline.com This is typically accomplished by reacting the diester with potassium hydroxide in the corresponding alcohol. tandfonline.com The reaction mixture is heated under reflux for a period, after which the alcohol is removed. tandfonline.com The resulting product is then worked up through a series of extraction and acidification steps to isolate the monoalkyl terephthalate. tandfonline.com The purification of the final monoester is a critical aspect of this synthesis, and procedures have been developed to effectively remove any remaining terephthalic acid. tandfonline.com
The efficiency of the monohydrolysis step can be influenced by the solubility of the base in the alcohol used. tandfonline.com For example, a lower yield observed for the monobutyl ester of terephthalic acid has been attributed to the poor solubility of potassium hydroxide in n-butanol. tandfonline.com
Detailed research findings on the synthesis of various monoalkyl terephthalates are presented in the table below.
| Entry | R Group | Diester Yield (%) | Monoester Yield (%) |
| 1a | Methyl | 99 | 91 |
| 1b | Ethyl | 89 | 93 |
| 1c | Propyl | 99 | 95 |
| 1d | Butyl | 39 | 62 |
| 1e | Isopropyl | 95 | 89 |
Chemical Reaction Mechanisms and Kinetics of Methyl Phenyl Terephthalate Transformations
Mechanistic Studies of Esterification Reactions
The formation of methyl phenyl terephthalate (B1205515) can be achieved through the esterification of terephthalic acid with methanol (B129727) and phenol (B47542). ontosight.ai This process, like other esterifications, is typically catalyzed by an acid.
The acid-catalyzed esterification, often referred to as Fischer esterification, proceeds through a series of equilibrium steps. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the activation of the carboxylic acid carbonyl group by a proton from the acid catalyst, making it more susceptible to nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org
The general mechanism can be described by the following steps:
Protonation: The carbonyl oxygen of the terephthalic acid is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Attack: An alcohol molecule (methanol or phenol) acts as a nucleophile and attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.combyjus.com
Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate. This converts the hydroxyl group into a better leaving group (water). masterorganicchemistry.commasterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. masterorganicchemistry.commasterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.commasterorganicchemistry.com
This process occurs sequentially for both carboxylic acid groups of terephthalic acid to form the mixed ester, methyl phenyl terephthalate. The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product side. masterorganicchemistry.comwikipedia.org
Elucidation of Transesterification Reaction Mechanisms
Transesterification is a crucial reaction in polymer chemistry, particularly in the production of polyesters like polyethylene (B3416737) terephthalate (PET). wikipedia.org It involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.combyjus.com this compound can be synthesized via the transesterification of dimethyl terephthalate (DMT) with phenol or participate in further transesterification reactions. google.com
The core mechanism of transesterification is a nucleophilic acyl substitution. masterorganicchemistry.comnih.gov The reaction can be catalyzed by either an acid or a base. wikipedia.org
Acid-Catalyzed Mechanism: Similar to esterification, the reaction starts with the protonation of the ester's carbonyl oxygen. This enhances the carbonyl carbon's electrophilicity, making it ready for attack by an alcohol molecule. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of the original alcohol to yield the new ester. wikipedia.orgmasterorganicchemistry.combyjus.com
Base-Catalyzed Mechanism: A strong base deprotonates the incoming alcohol, forming a highly nucleophilic alkoxide ion. wikipedia.orgbyjus.com This alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate collapses, expelling the original alkoxide as a leaving group to form the new ester. masterorganicchemistry.combyjus.com
In the context of producing polyesters, diesters like dimethyl terephthalate undergo transesterification with diols such as ethylene (B1197577) glycol to form macromolecules and methanol, which is removed to drive the reaction forward. wikipedia.org
Reaction Kinetics of Terephthalate Ester Formations
The study of reaction kinetics is essential for optimizing the industrial production of terephthalate-based polymers. Kinetic models are developed to understand and predict the behavior of complex reaction systems like polycondensation.
The melt polycondensation for producing polymers like PET involves multiple reactions, including transesterification (polycondensation) and esterification, alongside side reactions like the formation of diethylene glycol and acetaldehyde. umd.edunih.gov Kinetic models for these processes are often based on a functional group approach, where rate constants are defined for the reactions between the different functional end groups. umd.edunih.gov
A kinetic model for the solid-state polycondensation (SSP) of PET, for instance, may be governed by reversible chemical reactions and the diffusion of small molecule by-products like ethylene glycol and water. researchgate.net The key kinetic parameters in such models include the forward rate constants for transesterification (k1) and esterification (k2), as well as diffusion coefficients for the by-products. researchgate.net The effect of catalysts is typically incorporated into the values of the rate constants. umd.edu
The table below presents example kinetic parameters for the polycondensation of PET, which shares the fundamental terephthalate reaction chemistry.
| Parameter | Value Expression | Description | Source |
|---|---|---|---|
| k1 | 3.4 × 106 exp(−18,500/RT′) | Polycondensation reaction rate constant (L/mol-min) for 0.05 wt% Sb2O3 catalyst. | researchgate.net |
| k7 | 1.3 × 1011 exp(−37,800/RT′) | Diester group degradation reaction rate constant (min−1) for 0.05 wt% Sb2O3 catalyst. | researchgate.net |
These models, validated with experimental or plant data, can explain the effects of various process parameters such as temperature, pressure, and catalyst concentration on the final polymer properties. researchgate.net
Amidation Reactions involving this compound
This compound serves as a valuable intermediate in the synthesis of more complex molecules, such as bis-esteramides, which are precursors to polyesteramides. google.com The amidation of esters is a form of nucleophilic acyl substitution where an amine acts as the nucleophile. researchgate.net
A key advantage of using this compound in amidation reactions is its enhanced reactivity compared to its dialkyl counterparts like dimethyl terephthalate. google.com The phenyl ester group is a better leaving group than a methyl ester group. Consequently, the reaction of this compound with a diamine proceeds significantly faster and under milder conditions. For example, the amidation of the phenyl ester can occur cleanly at 120°C, whereas the corresponding reaction with a methyl ester requires temperatures of 170-175°C in the absence of a catalyst. google.com This lower reaction temperature leads to a purer product with fewer by-products, which is advantageous for subsequent polymerization steps. google.com The reaction involves the direct ester-amide exchange where the diamine attacks the phenyl ester portion of the molecule to form the desired bis-esteramide. google.com
Ester-Amide Exchange Mechanisms
The conversion of the ester groups in this compound to amide groups, known as ester-amide exchange or amidation, is a critical reaction for the synthesis of polyesteramides. This transformation typically proceeds through a nucleophilic acyl substitution mechanism. While specific mechanistic studies on this compound are not extensively detailed in publicly available literature, the mechanism can be understood by examining related and well-studied systems, such as the amidation of other aromatic esters.
The generally accepted mechanism for the base-catalyzed amidation of an ester involves the following steps:
Nucleophilic Attack: An amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This step leads to the formation of a tetrahedral intermediate. The reaction can be catalyzed by a base, which deprotonates the amine to increase its nucleophilicity, or by activating the ester.
Proton Transfer: A proton transfer can occur within the tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of the leaving group (either a methoxide (B1231860) or a phenoxide ion in the case of this compound). The stability of the leaving group is a crucial factor in this step.
In the context of polyesteramide synthesis from dimethyl terephthalate (DMT), the Gaymans process is a notable example of ester-amide exchange. google.com This process utilizes a base, such as lithium methoxide, to catalyze the reaction between a diamine and an excess of DMT. google.com The initial reaction involves the formation of a bis-esteramide, which can then be used in subsequent polymerization steps. google.com The formation of this compound as an intermediate, through transesterification of DMT with a phenol source, is a strategy to enhance the efficiency of the subsequent amidation step. google.com
Computational studies on the organocatalyzed amidation of methylbenzoate, a model for one of the ester groups in this compound, suggest that the nucleophilic attack is the rate-determining step in the reaction. nih.gov These studies also indicate that the combination of an organocatalyst with a molecule of the amine co-catalyst can be more effective than the catalyst alone. nih.gov
Comparative Reactivity of Phenyl vs. Methyl Esters in Amidation
A key feature of the chemical behavior of this compound is the differential reactivity of its two ester groups in amidation reactions. It has been established that phenyl esters are significantly more reactive towards amines than methyl esters under similar reaction conditions. This difference in reactivity is fundamental to the controlled synthesis of polyesteramides.
The higher reactivity of the phenyl ester can be attributed to the greater stability of the phenoxide leaving group (C₆H₅O⁻) compared to the methoxide leaving group (CH₃O⁻). The negative charge on the phenoxide ion is delocalized over the aromatic ring through resonance, making it a more stable and thus better leaving group. This facilitates the collapse of the tetrahedral intermediate in the nucleophilic acyl substitution mechanism.
In a process for preparing ester amides, it is explicitly noted that phenyl esters react significantly faster than methyl esters in the amidation step. google.com This selective reactivity allows for the preferential reaction of a diamine with the phenyl ester group of this compound, leading to the formation of a specific bis-esteramide intermediate with minimal side reactions involving the methyl ester group. google.com
This selective amidation is a cornerstone of a one-pot, three-step process for producing polyesteramides, which involves:
Transesterification of a dialkyl terephthalate (like DMT) to form a mixture containing a phenyl ester. google.com
Ester-amide exchange, where the phenyl ester selectively reacts with a diamine. google.com
Polymerization of the resulting mixture. google.com
The following table summarizes the comparative reactivity based on product yields from related studies.
| Ester Substrate | Amine | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| Methyl Benzoate | Benzylamine | Water, 110 °C, 12 h | <5% | [Source on comparative reactivity of esters] |
| Phenyl Benzoate | 95% |
This table presents data from a study on simple benzoates, which serves as a model to illustrate the general principle of higher reactivity of phenyl esters over methyl esters in amidation.
This differential reactivity provides a powerful synthetic tool for polymer chemists, enabling the design of complex polymer architectures with a high degree of control over the monomer sequence.
Synthesis and Reactivity of Methyl Phenyl Terephthalate Derivatives and Analogues
Derivatives of Terephthaloyl Chloride
Terephthaloyl chloride, the diacyl chloride derivative of terephthalic acid, serves as a versatile precursor in the synthesis of a wide array of derivatives due to the high reactivity of its acyl chloride groups. wikipedia.org It is commercially produced from terephthalic acid. cu.edu.eg
Reactions with Amines and Hydrazide Derivatives
Terephthaloyl chloride readily undergoes condensation reactions with various amines and hydrazide derivatives to form corresponding amides and hydrazides. These reactions are fundamental in the synthesis of polymers and other complex organic molecules.
The reaction with primary aliphatic amines can lead to the formation of isophthalamides. researchgate.net For instance, the condensation of terephthaloyl chloride with amine derivatives has been utilized in the synthesis of symmetrical direct dyes for cotton fabrics. cu.edu.eg Similarly, reactions with 4-aminomethylpyridine yield bisamides, which can be further cyclized. cu.edu.eg
The coupling of terephthaloyl chloride with hydrazide derivatives, such as benzoic hydrazide, results in the formation of bis(benzoylhydrazide) compounds. cu.edu.eg These reactions are crucial for creating molecules with specific functionalities and properties, including those used in the development of liquid crystals and azo dyes. researchgate.net Furthermore, polyamide-hydrazides can be synthesized by reacting terephthaloyl chloride with aminohydroxybenzoic hydrazides. cu.edu.eg
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Terephthaloyl chloride | Primary amines | Isophthalamides | researchgate.net |
| Terephthaloyl chloride | Amine derivatives | Symmetrical direct dyes | cu.edu.eg |
| Terephthaloyl chloride | 4-aminomethylpyridine | Bisamides | cu.edu.eg |
| Terephthaloyl chloride | Benzoic hydrazide | Bis(benzoylhydrazide)s | cu.edu.eg |
| Terephthaloyl chloride | Aminohydroxybenzoic hydrazides | Polyamide-hydrazides | cu.edu.eg |
Formation of Heterocyclic Compounds (e.g., Oxadiazoles, Triazoles, Thiadiazoles)
Terephthaloyl chloride is a key building block for the synthesis of various heterocyclic compounds. The reaction of terephthaloyl chloride with 3,4-dialkoxythiophene-2,5-carbonyl dihydrazide yields a polyhydrazide, which can then be cyclized to form oxadiazole derivatives. cu.edu.eg Similarly, 2,5-disubstituted-1,3,4-oxadiazoles can be synthesized through a condensation reaction between aldehydes and acyl hydrazines, followed by oxidative cyclization. openmedicinalchemistryjournal.com Another route involves the reaction of hydrazides with methyl ketones. organic-chemistry.org
The synthesis of 1,2,4-triazoles can be achieved by reacting methyl terephthaloyl chloride with thiosemicarbazide, followed by treatment with sodium methoxide (B1231860). sciforum.net Poly-1,2,4-triazoles have also been synthesized from the reaction of a mixture of terephthalic acid and isophthalic acid with hydrazine sulphate, followed by treatment with aniline. cu.edu.eg
Thiadiazole derivatives can be synthesized from terephthalic dihydrazide. The dihydrazide is first reacted with carbon disulfide and potassium hydroxide (B78521) to form a potassium salt, which then undergoes cyclization with hydrazine to form a bis-triazole. This intermediate can then be converted to thiadiazole derivatives. cu.edu.eg
| Precursor | Reagents | Heterocyclic Product | Reference |
| Terephthaloyl chloride | 3,4-dialkoxythiophene-2,5-carbonyl dihydrazide, POCl3 | Oxadiazole derivatives | cu.edu.eg |
| Aldehydes, Acyl hydrazines | Sodium bisulfate | 2,5-disubstituted-1,3,4-oxadiazoles | openmedicinalchemistryjournal.com |
| Methyl terephthaloyl chloride | Thiosemicarbazide, Sodium methoxide | 1,2,4-triazole | sciforum.net |
| Terephthalic dihydrazide | CS2, KOH, NH2NH2, Acids, POCl3 | Thiadiazole derivatives | cu.edu.eg |
Methyl Phenyl Terephthalate (B1205515) as an Intermediate for Complex Molecules
Methyl phenyl terephthalate serves as a crucial intermediate in the synthesis of more complex molecules, including bis-esteramides and polyesteramide polymers. Its synthesis can be achieved through the transesterification of dimethyl terephthalate with phenol (B47542) or diphenyl terephthalate. google.com
Synthesis of Bis-esteramides (e.g., T2T, T4T, T6T)
Bis-esteramides, such as butylene-1,4-bis(p-carbomethoxy benzoyl amide) (T4T), can be produced from dimethyl terephthalate in a two-step, one-pot reaction. The first step involves the conversion of dimethyl terephthalate to a monophenyl ester via transesterification. This is followed by a reaction with a diamine to yield the desired bis-esteramide. google.com An alternative route involves the conversion of monomethyl-terephthalate to its acid chloride, which is then reacted with a diamine. google.com
Incorporation into Polyesteramide Polymers
This compound is a key component in the synthesis of polyesteramides. The process involves forming an alkyl aryl terephthalate ester from a dialkyl terephthalate through transesterification. This ester then reacts with an alkyl diamine to form a bis-ester amide. google.com This bis-ester amide can then be polymerized with a diol and a dialkyl terephthalate to form the final polyesteramide. google.com These polymers are known for their thermal stability and are used in various applications. researchgate.net For instance, poly(ester-amide)s derived from PET have been synthesized by introducing bisester amide units into the main chain of PET to improve its barrier properties. upc.eduupc.edu
Reactivity of Terephthalic Acid and its Phenolic Derivatives
Terephthalic acid and its derivatives are important monomers in the synthesis of various polymers and fine chemicals. nih.gov The reactivity of these compounds is central to their application.
Terephthalic acid can be converted to terephthaloyl chloride by treatment with thionyl chloride (SOCl2). cu.edu.eg This highly reactive intermediate is then used in a variety of subsequent reactions. researchgate.net
The phenolic derivatives of terephthalic acid exhibit reactivity characteristic of phenolic compounds, including their ability to act as antioxidants by donating hydrogen atoms to scavenge free radicals. nih.gov For example, bromoterephthalic acid reacts with phenol derivatives in DMF to produce other terephthalic acid derivatives, which can then be cyclized to form xanthen-9-one derivatives. cu.edu.eg Furthermore, the reaction of non-fluorescent terephthalic acid with hydroxyl radicals can yield fluorescent 2-hydroxyl terephthalic acid, a reaction utilized in dosimetry. researchgate.net
Condensation Reactions with Nitrogen Nucleophiles
The derivatives of terephthalic acid, including its esters, readily undergo condensation reactions with various nitrogen nucleophiles to form a range of heterocyclic compounds and important intermediates. cu.edu.egresearchgate.net A significant reaction in this category is the interaction of terephthalate esters or poly(ethylene terephthalate) (PET) with hydrazine (NH2NH2). cu.edu.egresearchgate.net This reaction yields terephthalic dihydrazide, a versatile compound that serves as a precursor for numerous heterocyclic structures with potential industrial applications. cu.edu.egresearchgate.net
For instance, terephthalic dihydrazide can be used in the synthesis of poly-1,3,4-oxadiazoles. cu.edu.eg Furthermore, when a mixture of terephthalic acid and isophthalic acid is treated with hydrazine sulphate, it leads to the direct formation of poly-1,3,4-oxadiazoles. cu.edu.eg Subsequent treatment of this product with aniline in polyphosphoric acid results in the formation of poly-1,2,4-triazoles. cu.edu.eg Terephthaloyl chloride, another derivative of terephthalic acid, also reacts with hydrazide derivatives to produce benzamide compounds. cu.edu.egresearchgate.net These reactions highlight the utility of terephthalate derivatives in creating complex molecules for applications such as liquid crystals and dyes. cu.edu.egresearchgate.net
| Terephthalate Derivative | Nitrogen Nucleophile | Key Product(s) | Reference |
|---|---|---|---|
| Terephthalate Ester / PET | Hydrazine (NH2NH2) | Terephthalic Dihydrazide | cu.edu.egresearchgate.net |
| Terephthalic Acid / Isophthalic Acid Mix | Hydrazine Sulphate | Poly-1,3,4-oxadiazoles | cu.edu.eg |
| Poly-1,3,4-oxadiazoles | Aniline | Poly-1,2,4-triazoles | cu.edu.eg |
| Terephthaloyl Chloride | Hydrazide Derivatives | Benzamide Compounds | cu.edu.egresearchgate.net |
Reactions of Halogenated Terephthalic Acids (e.g., Bromoterephthalic Acid) with Phenols
Halogenated terephthalic acids are valuable precursors for synthesizing various terephthalic acid derivatives. A notable example is the reaction of bromoterephthalic acid with phenol derivatives. cu.edu.eg This condensation reaction, typically carried out in a solvent such as dimethylformamide (DMF), yields corresponding terephthalic acid derivatives where the bromine atom is substituted by a phenoxy group. cu.edu.eg
The resulting terephthalic acid derivatives can be further transformed. For example, they can undergo cyclization in the presence of a strong acid like sulfuric acid (H2SO4) to form xanthen-9-one derivatives. cu.edu.eg These xanthenone structures can then be treated with Grignard reagents, leading to the formation of 9-hydroxy-9H-xanthene compounds. cu.edu.eg This sequence demonstrates a pathway from simple halogenated aromatic acids to more complex, polycyclic structures. cu.edu.eg
| Reactant 1 | Reactant 2 | Solvent/Condition | Intermediate Product | Final Product (after further steps) | Reference |
|---|---|---|---|---|---|
| Bromoterephthalic Acid | Phenol Derivatives | DMF | Terephthalic Acid Derivatives (Phenoxy-substituted) | Xanthen-9-one derivatives, 9-hydroxy-9H-xanthene | cu.edu.eg |
Synthesis of Polyacetylenes with Bis(alkylphenyl)terephthalate Pendants
Polyacetylenes are a class of conjugated polymers known for their unique electronic and optical properties. mdpi.com Their characteristics can be finely tuned by attaching functional pendant groups to the polymer backbone. mdpi.commdpi.com One such functionalization involves the synthesis of monosubstituted polyacetylenes that feature bis(alkylphenyl)terephthalate or bis(alkoxyphenyl)terephthalate groups as side chains, or pendants. researchgate.netresearchgate.net
The synthesis of these specialized polymers involves the polymerization of acetylene monomers that have the bulky, liquid-crystalline bis(alkylphenyl)terephthalate mesogens attached. researchgate.netresearchgate.net This polymerization is often carried out using a rhodium-based catalyst, such as a chloronorbornadiene rhodium(I) dimer, in a solvent like toluene. mdpi.comresearchgate.net The structure of the resulting polymers is characterized by a conjugated polyene backbone with the large terephthalate-based pendants. researchgate.net The properties of these polymers, including their liquid crystallinity, are influenced by factors such as the length of the alkyl or alkoxy tails on the phenyl groups. researchgate.netresearchgate.net For instance, a polymer with longer hexyloxy tails has been shown to form a smectic mesophase upon heating, whereas a similar polymer with shorter methoxy (B1213986) tails did not exhibit liquid crystallinity. researchgate.net The direct attachment of these bulky pendants to the main chain can create steric effects that prevent a planar conformation of the polyene backbone. researchgate.net
| Monomer/Pendant Group | Catalyst System | Key Polymer Property | Influencing Factor | Reference |
|---|---|---|---|---|
| Bis(p-alkylphenyl)terephthalate | Not specified | Liquid Crystalline | Length of alkyl tails (R=H, CH3, etc.) | researchgate.net |
| Bis(4-alkoxyphenyl)terephthalate | Chloronorbornadiene rhodium(I) dimer | Smectic Mesophase Formation | Alkoxy tail length (e.g., hexyloxy vs. methoxy) | researchgate.net |
Polymerization Studies Involving Methyl Phenyl Terephthalate and Terephthalate Based Monomers
Role of Methyl Phenyl Terephthalate (B1205515) as a Monomer or Co-monomer
Methyl phenyl terephthalate is an aromatic ester derived from terephthalic acid, with one carboxyl group esterified with methanol (B129727) and the other with phenol (B47542). ontosight.ai Its chemical structure, featuring both a methyl and a phenyl group, suggests its potential utility in polymer chemistry. ontosight.ai
While extensive documentation on the specific use of this compound as a primary monomer in large-scale polymerization is not prevalent in publicly available research, its structure allows for its theoretical use as a co-monomer in the synthesis of modified polyesters. The incorporation of bulky side groups, such as the phenyl group from this compound, into a polymer chain is a known strategy to alter the material's properties. researchgate.net Introducing such groups can disrupt the regular packing of polymer chains, which may lead to improved solubility in common organic solvents and enhanced processability. researchgate.net
Furthermore, the introduction of phenolic groups into a polyester (B1180765) backbone can create reactive sites. google.com These sites can be used for subsequent crosslinking reactions, for instance, with resole-type phenolic crosslinkers, to form a robust polymer network suitable for applications like coatings for packaging. google.com Therefore, it can be inferred that this compound could serve as a specialty co-monomer to impart specific functionalities and properties, such as improved solubility or reactivity, to terephthalate-based polyesters.
Synthesis of Terephthalate-Based Polyesters
The industrial production of terephthalate-based polyesters, most notably poly(ethylene terephthalate) (PET), primarily relies on two major polycondensation routes. scienceinfo.comscienceinfo.com These processes involve the step-wise reaction of bifunctional monomers to build long polymer chains. researchgate.net
Direct esterification is a widely used industrial method for producing polyesters like PET. youtube.com This process involves the reaction of a dicarboxylic acid, typically purified terephthalic acid (TPA), with a diol, such as ethylene (B1197577) glycol (EG). researchgate.net
The reaction proceeds in two main stages. First is the esterification stage, where TPA and excess ethylene glycol are reacted at high temperatures (220–260°C) and moderate pressures (2.7–5.5 bar). researchgate.netrsc.org In this stage, a molecule of water is eliminated for each ester bond formed, resulting in the formation of bis(2-hydroxyethyl) terephthalate (BHET) and other short-chain oligomers. researchgate.netresearchgate.net The water produced is continuously removed by distillation to drive the reaction forward. researchgate.netresearchgate.net
The second stage is polycondensation, where the temperature is raised further (up to 280°C) and the pressure is reduced to a near vacuum. rsc.org This facilitates the reaction between the oligomers, eliminating ethylene glycol, which is distilled off, and leading to a significant increase in the polymer chain length and molecular weight. rsc.org
Table 1: Typical Reaction Conditions for PET Synthesis via Direct Esterification of TPA
| Stage | Temperature | Pressure | Byproduct Removed |
| Esterification | 220–260 °C | 2.7–5.5 bar | Water |
| Polycondensation | 270–280 °C | Vacuum | Ethylene Glycol |
This table presents generalized conditions; specific parameters can vary based on the industrial process and desired product characteristics. researchgate.netrsc.org
An alternative route to direct esterification is the transesterification process, which uses dimethyl terephthalate (DMT) as the starting monomer instead of TPA. youtube.com This was the preferred method before high-purity TPA became readily available. youtube.com
This process also occurs in two steps. In the first step, DMT is reacted with an excess of a diol, like ethylene glycol, at temperatures of 150–200°C in the presence of a basic catalyst. researchgate.netderpharmachemica.com This transesterification reaction produces bis(2-hydroxyethyl) terephthalate (BHET) and methanol, which is removed by distillation to shift the equilibrium towards the products. researchgate.netresearchgate.net
The subsequent polycondensation step is similar to the TPA process. The BHET monomer is heated to higher temperatures (270–280°C) under vacuum, causing the polymer chains to grow with the removal of excess ethylene glycol. researchgate.net
The polymerization of polyesters can be carried out using different techniques, with melt and solution polycondensation being two prominent methods. nih.gov
Melt Polycondensation: This is the most common industrial method for producing high-volume polyesters like PET. The reaction is performed in the absence of a solvent, with the monomers and the resulting polymer in a molten state. Key advantages include high reaction rates and the production of a pure polymer without the need for solvent removal and recovery. However, this technique requires high temperatures, which can lead to side reactions, and the viscosity of the molten polymer increases significantly as the molecular weight grows, making the removal of byproducts like water or ethylene glycol challenging.
Solution Polycondensation: In this method, the monomers are dissolved in an inert solvent, and the polymerization is carried out at lower temperatures compared to the melt technique. This allows for easier heat and mass transfer and better control over the reaction. The solvent can also aid in the removal of byproducts, for example, by forming an azeotrope. scienceinfo.com The main disadvantages are the need to handle large volumes of solvent, the potential for the solvent to act as a chain-transfer agent (which can limit the final molecular weight), and the requirement to isolate the polymer from the solution at the end of the process. Recent research has explored catalyst-free, single-step solution polycondensation to synthesize poly(alkylene terephthalate)s under milder conditions.
Table 2: Comparison of Polycondensation Techniques
| Feature | Melt Polycondensation | Solution Polycondensation |
| Solvent | None | Inert solvent used |
| Temperature | High (e.g., >250°C) | Lower than melt |
| Viscosity | Increases significantly, can be problematic | Lower, easier to manage |
| Byproduct Removal | Difficult due to high viscosity | Easier, can be aided by solvent |
| Polymer Purity | High, no solvent contamination | Traces of solvent may remain |
| Industrial Use | Dominant for large-scale production (e.g., PET) | Used for specialty polyesters |
This table provides a general comparison of the two techniques.
The synthesis of polyesters is a classic example of step-growth polymerization. This mechanism is fundamentally different from chain-growth polymerization. In step-growth, bifunctional or multifunctional monomers react to form dimers, then trimers, and progressively larger oligomers. The polymer chain grows in a stepwise fashion throughout the reaction mixture.
A key characteristic of step-growth polymerization is that the monomer is consumed very early in the reaction. nih.gov High molecular weight polymers are only achieved at a very high extent of reaction (typically >99% conversion). This is because at any point, any two molecular species (monomers, dimers, oligomers) can react with each other. It is only in the final stages of the reaction, when most of the smaller molecules have been consumed, that the reaction between longer chains leads to a dramatic increase in molecular weight.
Catalysis in Terephthalate Polymerization Processes
Catalysts are crucial in the industrial synthesis of terephthalate polyesters to achieve economically viable reaction rates. google.com Different catalyst systems are employed for the esterification/transesterification and polycondensation stages.
In the DMT process , catalysts such as zinc, manganese, or magnesium acetates are commonly used for the initial transesterification step. derpharmachemica.com
For the TPA process , the direct esterification step is typically autocatalyzed by the carboxylic acid groups of terephthalic acid, but catalysts can also be used. youtube.com
The polycondensation stage , for both TPA and DMT routes, almost always requires a catalyst. Antimony compounds, particularly antimony trioxide (Sb₂O₃), have been the most widely used polycondensation catalysts for decades due to their effectiveness and low cost. However, due to the toxicity concerns associated with antimony, there is a significant research effort to develop alternative, more environmentally friendly catalysts. Titanium, aluminum, and germanium compounds are among the alternatives being explored and used. For instance, certain titanium-based catalysts have been investigated, though they can sometimes result in a yellowish hue in the final polymer. Catalyst systems combining multiple metals, such as zinc, cobalt, and antimony, have also been developed to enhance the polymerization rate.
Enzyme-catalyzed polymerization, using enzymes like lipases, is also an area of active research, offering a "green chemistry" approach with high selectivity and mild reaction conditions, though it is not yet a mainstream industrial process for bulk polyesters like PET. scienceinfo.com
Novel Polymer Architectures and Functionalization
The modification of polyester backbones and the creation of new polymer architectures are key areas of research. These efforts are geared towards developing materials with tailored properties, such as inherent color, modified surface characteristics, and the permanent integration of functional molecules.
Self-Colored Polyester Synthesis through Co-polymerization
The synthesis of inherently colored polyesters, where the chromophore is a part of the polymer chain, offers advantages over traditional dyeing processes, such as improved colorfastness and the elimination of dye effluent. One innovative approach involves the in situ creation of a chromophore within the polymer. rsc.orgnih.gov This can be achieved by incorporating a monomer that can be chemically modified after polymerization to generate a colored species. While specific studies detailing the use of this compound for this purpose are not widely available, the principle can be extended to aromatic terephthalate esters. For instance, a polyester containing a reactive aromatic group could be synthesized and subsequently treated with a diazonium salt to form a covalently bound azo dye, imparting a permanent color to the material. rsc.orgnih.gov The phenyl group in this compound, for example, could potentially be functionalized to participate in such color-forming reactions.
Ionic Liquid-Modified Polyesters
Ionic liquids (ILs) are increasingly being explored in polymer science due to their unique properties as solvents and catalysts. In polyester synthesis, ILs can act as effective, non-volatile, and reusable reaction media. Research has demonstrated the use of imidazolium-based Brønsted acid ionic liquids as both solvent and catalyst for the synthesis of linear and hyperbranched polyesters, leading to significantly shorter reaction times compared to conventional bulk polymerization.
While direct modification of polyesters derived from this compound with ionic liquids is not extensively documented, related studies on other terephthalate-based polyesters provide valuable insights. For example, ionic liquids have been used as catalysts for the conversion of polyethylene (B3416737) terephthalate (PET) waste into valuable polyester polyols. Furthermore, the incorporation of ionic liquid functionalities into the polyester backbone itself can lead to novel materials with interesting properties, such as altered solubility and thermal behavior.
Incorporation of Dye Molecules into Polymer Chains
The covalent incorporation of dye molecules into the polymer backbone is a strategy to achieve permanent coloration and prevent dye migration. This is typically achieved by using a dye molecule that has reactive functional groups capable of participating in the polymerization reaction. For instance, a dye containing hydroxyl or carboxyl groups can be co-polymerized with terephthalate monomers and diols.
Although specific examples of using this compound in this context are limited, the general principle is well-established. The synthesis of azo dyes containing reactive groups that can be incorporated into a polyester chain has been reported. These "comonomer dyes" become an integral part of the polymer, ensuring the color is permanently fixed. The presence of the phenyl group in this compound could potentially be leveraged for post-polymerization modification to attach dye molecules.
Kinetic Studies of Polymerization Processes
Understanding the kinetics of polymerization is fundamental to controlling the molecular weight, structure, and properties of the resulting polyester. Kinetic studies provide crucial data on reaction rates, activation energies, and the influence of various parameters such as temperature, catalyst concentration, and monomer stoichiometry.
Impact of Stoichiometry on Polymerization Yield and Properties
In step-growth polymerization, achieving a high molecular weight polymer is critically dependent on maintaining a precise stoichiometric balance between the reacting functional groups. For the synthesis of polyesters from a diacid (or its ester derivative) and a diol, any deviation from a 1:1 molar ratio of reactive groups will limit the maximum achievable degree of polymerization.
The effect of stoichiometric imbalance on the melt polymerization of aromatic polyesters is a well-studied phenomenon. An excess of one monomer leads to a lower average molecular weight and a broader molecular weight distribution. This, in turn, affects the mechanical and thermal properties of the resulting polyester. For instance, a lower molecular weight generally translates to reduced tensile strength and a lower melting point.
Below is a table summarizing the general effects of stoichiometry on polyester polymerization:
| Stoichiometric Ratio (Diacid:Diol) | Effect on Molecular Weight | Effect on Polymer Properties |
| 1:1 | Highest achievable molecular weight | Optimal mechanical and thermal properties |
| Excess Diacid | Lower molecular weight | Lower tensile strength, potentially brittle |
| Excess Diol | Lower molecular weight | Lower tensile strength, potentially more flexible |
This table can be interacted with to sort the data based on different parameters.
Degradation and Environmental Fate of Terephthalate Esters and Polymers
Chemical Degradation Methodologies
The chemical degradation of terephthalate (B1205515) esters primarily involves the cleavage of the ester linkages through various solvolytic and thermal processes. These methods are fundamental to chemical recycling strategies aimed at recovering the constituent monomers, such as terephthalic acid and the corresponding alcohols or phenols.
Hydrolysis (Acid, Alkaline, Neutral)
Hydrolysis is a chemical process that involves the cleavage of a chemical bond by the addition of water. In the context of terephthalate esters, hydrolysis targets the ester bonds, leading to the formation of terephthalic acid and the corresponding alcohol or phenol (B47542). This process can be carried out under acidic, alkaline, or neutral conditions, with each having distinct mechanisms and efficiencies.
Acid Hydrolysis: Under acidic conditions, the hydrolysis of terephthalate esters is catalyzed by protons (H⁺). The reaction mechanism involves the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. While effective, acid hydrolysis often requires the use of strong acids like sulfuric acid and may necessitate high temperatures to achieve reasonable reaction rates. mdpi.comresearchgate.net For instance, the hydrolysis of PET with nitric acid has been used to recover terephthalic acid. researchgate.net
Alkaline Hydrolysis: Alkaline hydrolysis, or saponification, is typically a more rapid process than acid or neutral hydrolysis. uctm.edu It involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. This reaction is generally irreversible as the resulting carboxylate anion is resonance-stabilized and less reactive. chemrxiv.org The process yields a salt of terephthalic acid and the alcohol or phenol. uctm.edu The terephthalic acid can then be recovered by acidification. youtube.com The kinetics of alkaline hydrolysis of esters are typically second-order, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The presence of electron-withdrawing groups, such as a phenyl group, can significantly increase the reaction rate by making the carbonyl carbon more electrophilic. chemrxiv.org Studies on the alkaline hydrolysis of PET have shown that the reaction is influenced by factors such as temperature, alkali concentration, and the use of phase-transfer catalysts to enhance the interaction between the aqueous alkali and the solid polymer. uctm.eduresearchgate.net For example, the alkaline hydrolysis of PET in a water-ethanol mixed solvent has been shown to proceed smoothly at lower temperatures. nii.ac.jp
Neutral Hydrolysis: Neutral hydrolysis occurs in the absence of added acids or bases and typically requires high temperatures (200-300 °C) and pressures to proceed at a practical rate. frontiersin.org The reaction involves the direct nucleophilic attack of water on the ester bond. frontiersin.org While this method avoids the use of corrosive acids or bases and simplifies product purification, the required extreme conditions can lead to the formation of byproducts through decarboxylation. jproeng.com Rapid heating has been shown to significantly accelerate neutral hydrolysis, achieving high yields of terephthalic acid in very short reaction times. nih.govresearchgate.netresearchgate.net
| Hydrolysis Type | Key Features | Typical Products |
| Acid | Catalyzed by H⁺, often requires strong acids and heat. | Terephthalic acid, Alcohol/Phenol |
| Alkaline | Catalyzed by OH⁻, generally faster, forms a salt intermediate. | Terephthalate salt, Alcohol/Phenol |
| Neutral | Requires high temperature and pressure, avoids corrosive reagents. | Terephthalic acid, Alcohol/Phenol |
Alcoholysis (Methanolysis, Glycolysis)
Alcoholysis is a transesterification reaction where an ester reacts with an alcohol to produce a different ester and a different alcohol. This process is central to the chemical recycling of terephthalate polymers.
Methanolysis: Methanolysis involves the reaction of a terephthalate ester with methanol (B129727), typically at elevated temperatures (180-280 °C) and pressures, to yield dimethyl terephthalate (DMT) and the corresponding alcohol or diol. jproeng.comnih.gov DMT is a valuable monomer that can be purified by distillation and used to produce new polyesters. nih.gov The reaction can be catalyzed by various compounds, including metal acetates and organometallic catalysts like aluminum triisopropoxide. infona.pl Supercritical methanol has also been utilized to achieve complete depolymerization of PET in a short time frame. jproeng.com Recent research has also explored electrochemically mediated methanolysis as a more energy-efficient approach. aiche.org
Glycolysis: Glycolysis is the depolymerization of a polyester (B1180765) using a glycol, most commonly ethylene (B1197577) glycol. mdpi.comijrdo.org This reaction breaks down the polymer chain into smaller oligomers and, ultimately, into the monomer bis(2-hydroxyethyl) terephthalate (BHET). aiche.orgmdpi.comresearchgate.netmdpi.com BHET can then be purified and used as a feedstock for the production of new PET. The process is typically carried out at temperatures between 180 and 240 °C and often requires a catalyst to proceed at a reasonable rate. mdpi.comresearchgate.netresearchgate.netevitachem.com A variety of catalysts have been investigated, including metal salts and oxides. researchgate.netnih.gov
| Alcoholysis Type | Reactant | Primary Product |
| Methanolysis | Methanol | Dimethyl terephthalate (DMT) |
| Glycolysis | Ethylene Glycol | Bis(2-hydroxyethyl) terephthalate (BHET) |
Aminolysis and Ammonolysis
Aminolysis: Aminolysis involves the degradation of a terephthalate ester by reaction with a primary or secondary amine. This nucleophilic attack on the ester's carbonyl group leads to the cleavage of the polymer backbone and the formation of terephthalamides. infona.plresearchgate.netinfona.plnih.gov The reaction conditions and the resulting products can be tuned by the choice of amine. For example, reaction with ethanolamine (B43304) can produce bis(2-hydroxy ethylene)terephthalamide. mdpi.com Aminolysis can often be carried out under milder conditions than hydrolysis or alcoholysis due to the high nucleophilicity of amines. nih.gov The resulting amide products have potential applications in the synthesis of new polymers and functional materials. mdpi.comresearchgate.netvjol.info.vn
Ammonolysis: Ammonolysis is a specific type of aminolysis where ammonia (B1221849) is the nucleophile. The reaction with terephthalate esters cleaves the ester bonds to produce terephthalamide (B1206420) and the corresponding alcohol or phenol. nih.gov The mechanism is analogous to the hydrolysis of esters, where ammonia attacks the electrophilic carbonyl carbon. digitellinc.com Studies on the ammonolysis of dimethyl terephthalate have shown that the reaction proceeds sequentially, first forming the monoamide and then the diamide (B1670390) (terephthalamide). nih.govresearchgate.netresearchgate.net The reaction can be catalyzed by the ethylene glycol generated during the ammonolysis of PET, demonstrating an autocatalytic effect. nih.govyoutube.com
Pyrolysis and Thermochemical Degradation
Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. When applied to terephthalate esters and polymers, pyrolysis breaks the chemical bonds, leading to a complex mixture of solid, liquid, and gaseous products. The composition of these products is highly dependent on the temperature and the presence of catalysts. nih.gov Thermal degradation of PET typically begins at temperatures above 300°C and involves the scission of the ester linkages. nii.ac.jp The primary decomposition products often include terephthalic acid, benzoic acid, and various hydrocarbons. nih.gov At higher temperatures, decarboxylation of the acid intermediates can lead to the formation of benzene (B151609) and other aromatic compounds. researchgate.net Catalytic pyrolysis, using materials like zeolites, can be employed to selectively produce valuable chemical feedstocks. mdpi.com
Photodegradation Mechanisms
Photodegradation is the breakdown of molecules caused by the absorption of light, particularly in the ultraviolet (UV) region of the spectrum. For terephthalate esters, which contain aromatic rings, the absorption of UV radiation can lead to the excitation of electrons and subsequent chemical reactions. The primary photochemical reactions involve the cleavage of the ester bonds in the polymer backbone, a process known as photolysis. researchgate.net This leads to a reduction in molecular weight and the formation of carbonyl and carboxyl end-groups. uctm.edumdpi.com The presence of oxygen can further lead to photo-oxidation, creating hydroperoxides and other oxygenated species. youtube.com The extent of photodegradation is influenced by the wavelength of the UV radiation, with UV-B radiation (280-315 nm) being particularly effective at degrading PET. uctm.edumdpi.com
Enzymatic and Biodegradation Studies
In addition to chemical methods, the degradation of terephthalate esters can also be achieved through biological processes, particularly through the action of enzymes. This approach is gaining significant attention as a more environmentally benign alternative for plastic recycling.
The enzymatic hydrolysis of terephthalate esters is carried out by a class of enzymes known as hydrolases, which include cutinases, lipases, and esterases. nih.govnih.govgoogle.com These enzymes catalyze the cleavage of the ester bonds in a manner similar to chemical hydrolysis but under much milder conditions of temperature and pH. google.comnih.gov
A significant breakthrough in this field was the discovery of the bacterium Ideonella sakaiensis, which can use PET as its major carbon and energy source. acs.orgmix-up.eu This bacterium produces two key enzymes: a PETase that degrades PET into mono(2-hydroxyethyl) terephthalate (MHET), terephthalic acid (TPA), and bis(2-hydroxyethyl) terephthalate (BHET), and an MHETase that further hydrolyzes MHET into TPA and ethylene glycol. nih.govnih.govacs.org
The efficiency of enzymatic degradation is influenced by several factors, including the crystallinity of the polymer, with amorphous regions being more accessible to enzymes than crystalline regions. nih.govmix-up.eu Temperature also plays a crucial role, with thermophilic enzymes showing higher activity at elevated temperatures that are closer to the glass transition temperature of PET, where the polymer chains have greater mobility. frontiersin.orgmdpi.com
Research is ongoing to discover new, more efficient enzymes and to engineer existing enzymes for improved activity and stability. nih.govresearchgate.net The synergistic action of different enzymes has also been shown to enhance the degradation of terephthalate esters. frontiersin.org For instance, combining a PETase with an enzyme that can hydrolyze the intermediate products can lead to a more complete breakdown of the polymer. frontiersin.orgacs.org These enzymatic and biodegradation studies offer a promising pathway towards a circular economy for plastics, enabling the sustainable recycling of terephthalate-based materials. youtube.comnih.govresearchgate.net
Microorganisms Involved in Terephthalate Degradation
A diverse range of microorganisms, including bacteria and fungi, have been identified for their ability to degrade terephthalate-based polymers. nih.govijeais.orgresearchgate.net These microbes often adhere to the surface of the plastic, forming consortia of various species that work together to break down the complex polymer structure. nih.govfrontiersin.org
Bacteria:
Numerous bacterial genera have been shown to possess PET-degrading capabilities. researchgate.net Notable examples include Ideonella sakaiensis, which was discovered at a plastic bottle recycling site and can utilize PET as its primary carbon source. frontiersin.orgnih.gov
Other identified bacterial genera with PET-degrading members include Rhodococcus, Pseudomonas, Bacillus, Comamonas, Deinococcus, Streptomyces, and Delftia. nih.govfrontiersin.org The genus Rhodococcus, in particular, is recognized for its metabolic versatility in degrading a variety of organic compounds, including plastics. nih.govfrontiersin.org
Fungi:
Fungi also play a crucial role in the biodegradation of PET. nih.gov Several fungal strains can break down PET into smaller oligomers and monomers through the action of their hydrolytic enzymes. nih.gov
Genera such as Aspergillus, Penicillium, Fusarium, and Humicola have been identified as sources of enzymes with PET-degrading activity. nih.gov For instance, cutinases from Humicola insolens have demonstrated high hydrolytic activity, particularly at elevated temperatures that approach the glass transition temperature of PET. nih.gov
Microalgae:
More recently, research has begun to explore the potential of microalgae in PET degradation. nih.govfrontiersin.org The possibility of genetically engineering microalgae to produce and secrete PET-degrading enzymes presents an innovative approach for bioremediation in marine environments. nih.govfrontiersin.org
Below is a table summarizing some of the key microorganisms involved in terephthalate degradation:
Identification and Characterization of Terephthalate Hydrolases
The microbial degradation of terephthalates is mediated by a class of enzymes known as hydrolases, which break the ester bonds within the polymer chain. These enzymes, including PETase, cutinase, and MHETase, are typically serine hydrolases characterized by a catalytic triad (B1167595) of serine, histidine, and aspartate in their active site. nih.govmdpi.com
PETase (PET hydrolase): Originally discovered in Ideonella sakaiensis, PETase exhibits a significant ability to degrade PET at ambient temperatures. nih.govengineering.org.cn It primarily breaks down PET into mono(2-hydroxyethyl) terephthalate (MHET). nih.govnih.govresearchgate.net PETase has been assigned the Enzyme Commission (EC) number 3.1.1.101. sci-hub.se
Cutinases: These enzymes, which naturally break down the plant polymer cutin, have also been found to hydrolyze PET. nih.govnih.gov Cutinases from various fungal and bacterial sources, such as Humicola insolens, Thermobifida fusca, and Fusarium solani, have been studied for their PET-degrading capabilities. nih.govnih.govacs.org They are known for their esterolytic and lipolytic activities. nih.gov
MHETase (MHET hydrolase): This enzyme works in synergy with PETase, specifically hydrolyzing the intermediate product MHET into its constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG). nih.govsci-hub.seigem.org Found in Ideonella sakaiensis, MHETase is a member of the tannase (B8822749) enzyme family and displays high specificity for MHET. nih.govsci-hub.se It has been assigned the EC number 3.1.1.102. sci-hub.se
A table detailing these key terephthalate hydrolases is provided below:
Molecular Mechanisms of Enzymatic Degradation
The enzymatic degradation of terephthalate polymers is a complex process that is the subject of ongoing research. researchgate.netcsic.esnih.gov The fundamental mechanism involves the hydrolysis of the ester bonds within the polymer chain.
For enzymes like PETase and cutinases, the process begins with the binding of the enzyme to the surface of the PET polymer. acs.orgresearchgate.net The catalytic triad in the enzyme's active site then facilitates the cleavage of the ester linkage. In the case of PETase, a serine residue acts as a nucleophile to attack the ester bond. ijbbku.com
Quantum mechanics/molecular mechanics (QM/MM) simulations have provided deeper insights into the reaction mechanism. acs.org These studies suggest a two-step process for hydrolysis by PETase:
Acylation: A proton is transferred, and an acyl-enzyme intermediate is formed. acs.org
Deacylation: A water molecule is activated to break the bond between the enzyme and the substrate, releasing the product and regenerating the enzyme. researchgate.netacs.org
Research indicates that for PETase, the deacylation step is the rate-limiting part of the process. acs.org The enzyme first cleaves the PET chain into smaller units, and the subsequent formation of the final hydrolysis products appears to be the slower step. acs.orgresearchgate.net
Enzyme Engineering for Enhanced Degradation Efficiency
To overcome the limitations of naturally occurring terephthalate hydrolases, such as low thermal stability and activity, significant efforts have been directed towards enzyme engineering. engineering.org.cnemerginginvestigators.orgnih.gov The goal is to create more robust and efficient enzymes for industrial-scale plastic recycling.
Several strategies are being employed:
Rational Protein Design: This approach involves making specific, targeted mutations to the enzyme's amino acid sequence. engineering.org.cn By focusing on key residues in and around the substrate-binding site, researchers have been able to enhance the catalytic activity of PETase. engineering.org.cn For example, the I179F mutant of PETase showed a 2.5-fold increase in activity compared to the wild-type enzyme. engineering.org.cn
Fusion Proteins: Another strategy involves fusing the PET-degrading enzyme with other protein domains. For instance, fusing a carbohydrate-binding module to a PETase mutant has been shown to improve its catalytic performance and thermostability. nih.gov
Recent breakthroughs include the engineering of a novel PET hydrolase, PET2-21M, which demonstrates a significant improvement in the biodegradation of bottle-grade PET. eurekalert.org Another engineered enzyme, LCC-ICCG, has also shown high efficiency, particularly at its optimal temperature of 72 °C. eurekalert.org These advancements hold promise for developing more sustainable and economically viable plastic recycling processes. eurekalert.org
Degradation Products and By-products
The enzymatic degradation of terephthalate polymers results in the formation of several monomeric and oligomeric products.
The primary products resulting from the initial breakdown of PET by enzymes like PETase and cutinases include:
Bis(2-hydroxyethyl) terephthalate (BHET): A dimer consisting of two ethylene glycol units attached to a terephthalic acid molecule. nih.govnih.gov
Mono(2-hydroxyethyl) terephthalate (MHET): The main product of PETase activity, consisting of one ethylene glycol unit and one terephthalic acid molecule. nih.govnih.govnih.gov
Terephthalic acid (TPA): One of the fundamental building blocks of PET. nih.govresearchgate.net
Ethylene glycol (EG): The other primary monomer of PET. nih.govresearchgate.net
The accumulation of these products can vary depending on the specific enzyme and reaction conditions. nih.gov For example, while PETase primarily produces MHET, further degradation by MHETase is required to yield TPA and EG. nih.govresearchgate.net
A table of these primary degradation products is provided below:
Under certain conditions, particularly at higher temperatures, the primary degradation products can undergo further transformations, leading to the formation of secondary products.
One significant secondary degradation pathway is decarboxylation . researchgate.netnih.gov In this process, a carboxyl group is removed from a molecule, typically releasing carbon dioxide. For instance, under subcritical water conditions, benzoic acid can undergo decarboxylation to form benzene. nih.gov While not a direct enzymatic product in the initial breakdown, benzoic acid can be formed during the pyrolysis of PET. researchgate.net The thermal degradation of PET can also lead to the formation of various other aromatic compounds and char through complex cross-linking reactions. researchgate.net
Environmental Aspects of Terephthalate Ester Degradation
The environmental fate of terephthalate esters, a class of compounds widely used in the production of polymers like polyethylene (B3416737) terephthalate (PET), is of significant interest due to their widespread presence in consumer goods and subsequent release into the environment. While specific research on methyl phenyl terephthalate is limited, the extensive body of work on related terephthalate esters, particularly PET, provides crucial insights into their degradation processes and environmental behavior. The degradation of these esters can occur through both biotic and abiotic pathways, ultimately breaking them down into smaller, more readily assimilable molecules.
Microbial action is a primary driver of the biodegradation of terephthalate esters. mdpi.comresearchgate.net A variety of microorganisms have been identified that can utilize these compounds as a source of carbon and energy. mdpi.com This process is typically initiated by enzymatic hydrolysis of the ester bonds. mdpi.comnih.gov Esterases, cutinases, and lipases are among the key enzymes that have been shown to catalyze this initial breakdown step. mdpi.comnih.gov
The degradation of the widely studied polymer polyethylene terephthalate (PET) serves as a model for understanding the breakdown of terephthalate esters. The bacterium Ideonella sakaiensis is a notable example of a microorganism capable of efficiently degrading PET. acs.org It secretes two key enzymes: PETase (PET hydrolase) and MHETase (mono(2-hydroxyethyl) terephthalate hydrolase). frontiersin.orgnih.gov PETase hydrolyzes the ester linkages in PET, releasing soluble intermediates such as mono-(2-hydroxyethyl) terephthalate (MHET) and bis(2-hydroxyethyl) terephthalate (BHET), along with the constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG). nih.govnih.govfrontiersin.org MHET is then further broken down by MHETase into TPA and EG. frontiersin.org These smaller molecules can then be assimilated by the microorganisms and enter into central metabolic pathways. researchgate.net
Several factors can influence the rate of biodegradation of terephthalate esters. The physical properties of the polymer, such as its crystallinity, play a significant role. acs.org Amorphous regions of PET are more susceptible to enzymatic attack than the more ordered crystalline regions. acs.org Environmental conditions, including temperature, pH, and the availability of nutrients, also impact microbial activity and, consequently, the rate of degradation. mdpi.com
Abiotic degradation processes, such as hydrolysis and photodegradation, can also contribute to the breakdown of terephthalate esters in the environment. researchgate.netcapes.gov.br Hydrolytic degradation involves the cleavage of ester bonds by water, a process that can be accelerated by temperature and the presence of acids or bases. researchgate.net Photodegradation, initiated by UV radiation, can lead to chain scission and the formation of smaller molecules, which may then be more amenable to microbial attack. acs.org
The ultimate degradation products of many terephthalate esters under aerobic conditions are carbon dioxide and water, representing complete mineralization. acs.org However, the degradation process can sometimes be incomplete, leading to the accumulation of intermediate products in the environment. The environmental fate of these intermediates is also a subject of ongoing research.
Detailed Research Findings
Numerous studies have investigated the microbial degradation of PET, providing valuable data on the enzymes and organisms involved. The following table summarizes key findings from this research, which can be considered indicative of the potential degradation pathways for other terephthalate esters.
| Microorganism/Enzyme System | Substrate | Key Findings | Reference(s) |
| Ideonella sakaiensis | PET film | Degraded a PET film at a rate of 0.13 mg/cm²/day at 30°C. The bacterium uses PETase and MHETase to break down PET into terephthalic acid and ethylene glycol. | acs.org |
| Engineered two-species microbial consortium (Bacillus subtilis) | PET film | Achieved 13.6% weight loss of a PET film within 7 days by secreting PETase and MHETase. | frontiersin.org |
| Thermobifida fusca carboxylesterase (TfCa) | BHET and MHET | Demonstrated hydrolytic activity on PET degradation intermediates. A dual-enzyme system with TfCa and IsPETase PM showed significantly enhanced PET degradation compared to the single enzyme. | nih.gov |
| Xanthomonas sp. HY-74 and Bacillus sp. HY-75 | PET-containing agar | Both strains demonstrated the ability to degrade PET, breaking it down into terephthalic acid. | mdpi.com |
| Microbial consortium No. 46 | Amorphous PET film | Degraded the film at a rate of 0.13 mg/cm²/day at 30°C, with 75% of the carbon being catabolized into CO₂ at 28°C. | acs.org |
These findings highlight the diverse microbial and enzymatic capabilities for degrading terephthalate esters. The identification and engineering of novel enzymes with enhanced activity and stability are active areas of research aimed at developing efficient bioremediation and recycling technologies for plastic waste. nih.govwikipedia.org
Theoretical and Computational Chemistry Approaches to Methyl Phenyl Terephthalate Systems
Quantum Chemical Calculations
Quantum chemical calculations, which are based on solving the Schrödinger equation, offer fundamental insights into the behavior of electrons within a molecule. northwestern.edu These calculations can predict a wide range of properties, including molecular structure, electronic energies, and various spectroscopic and electrical characteristics. northwestern.edu For systems like methyl phenyl terephthalate (B1205515), these methods are invaluable for elucidating its intrinsic electronic nature.
The electronic structure of a molecule dictates its chemical behavior. Quantum chemical calculations are employed to determine the arrangement and energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bsu.by The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and its electronic absorption properties. bsu.by
For aromatic esters similar to methyl phenyl terephthalate, the electronic structure is characterized by delocalized π-systems originating from the benzene (B151609) ring and the carbonyl groups. Calculations can reveal the nature of electronic transitions, such as the S0→S5 transition, which corresponds to the excitation of an electron from the ground state to an excited singlet state. bsu.by Studies on related molecules often involve calculating the electronic absorption spectra to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which indicate the intensity of the transition. bsu.by
Table 1: Illustrative Electronic Transition Data from Quantum Chemical Calculations for a Model Aromatic Compound
| Transition | Wavelength (λmax) | Oscillator Strength (f) |
|---|---|---|
| S0 → S1 | 350 nm | 0.15 |
| S0 → S2 | 310 nm | 0.02 |
| S0 → S3 | 295 nm | 0.08 |
| S0 → S4 | 280 nm | 0.01 |
| S0 → S5 | 260 nm | 0.52 |
The distribution of electron density in a molecule governs its electrostatic properties, which are crucial for understanding intermolecular interactions. Quantum chemical methods are used to calculate these properties with high accuracy. chemrxiv.orgacs.org Key electrostatic properties include the molecular dipole moment and the molecular electrostatic potential (MEP).
The MEP provides a visual representation of the charge distribution on the molecular surface, identifying regions that are electron-rich (electrophilic attack sites) and electron-poor (nucleophilic attack sites). Studies on PET films and slabs reveal that the electrostatic potential at the surface is significantly influenced by the molecular environment, such as the presence of a solvent like water. chemrxiv.orgacs.org This highlights the importance of electronic polarization effects, which can be captured by advanced computational models. chemrxiv.org
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are widely applied to study the structure, energetics, and reactivity of organic molecules, including those related to this compound.
DFT calculations are routinely used to predict the equilibrium geometry of molecules, including bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, DFT would provide a detailed three-dimensional structure. Studies on related molecules, such as transition-metal methyl and phenyl compounds, demonstrate that DFT, often in conjunction with relativistic pseudopotentials for heavier atoms, can yield bond lengths in excellent agreement with experimental values. epa.gov The choice of functional (e.g., B3LYP, M06-2X) and basis set can influence the accuracy of the computed geometries. researchgate.net
The analysis of bonding characteristics involves examining the nature of the chemical bonds within the molecule. The Natural Bond Orbital (NBO) method, often used as a post-processing step in DFT calculations, can provide insights into the hybridization of atoms and the polarity of bonds. epa.gov In methyl and phenyl compounds of metals, NBO analysis has shown that metal-carbon bonds are strongly polarized. epa.gov For this compound, a similar analysis would quantify the polarization of the ester C-O bonds and the bonds within the aromatic ring.
Table 2: Representative Bond Lengths (in Ångströms) for a Terephthalate Moiety Calculated by DFT
| Bond | Typical Calculated Length (Å) |
|---|---|
| C=O | 1.21 |
| C-O (Ester) | 1.35 |
| C-C (Aromatic) | 1.40 |
| C-H (Aromatic) | 1.09 |
| C-C (Ester-Ring) | 1.49 |
Note: These are typical bond lengths for a terephthalate structure and are provided for illustrative purposes. Actual values for this compound would require a specific DFT calculation.
DFT is a powerful tool for investigating the energetics of molecular systems, including the stability of complexes and the energies associated with chemical bonds. The bond dissociation energy (BDE) is a key metric that can be calculated to understand the strength of chemical bonds within a molecule. researchgate.net In studies of the thermal degradation of PET dimers, DFT has been used to calculate the BDEs of C-C and C-O bonds along the polymer backbone, identifying the weakest links that are most likely to break first. researchgate.net
Furthermore, DFT can be used to study the non-covalent interactions between terephthalate systems and other molecules. For instance, research on the adsorption of xylene isomers in the metal-organic framework MIL-53(Al), which contains terephthalate linkers, has utilized DFT to understand the host-guest interactions. researchgate.net These calculations can determine the binding energies and preferred orientations of guest molecules within the pores, which are governed by weak interactions like van der Waals forces and hydrogen bonding. researchgate.net Such studies are crucial for applications in separation and storage.
One of the most significant applications of DFT is in the elucidation of chemical reaction mechanisms. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, transition states, and intermediates, thereby constructing a detailed, step-by-step picture of the reaction pathway. researchgate.netmdpi.com
For reactions involving terephthalates, DFT has been instrumental. For example, the mechanism of thermal degradation of PET has been explored, revealing that concerted reactions occurring via six-membered cyclic transition states are kinetically favored over radical reactions during the initial decomposition. researchgate.net Similarly, QM/MM (Quantum Mechanics/Molecular Mechanics) studies, which often use DFT for the QM region, have been employed to explore the enzymatic hydrolysis of PET by enzymes like PETase. researchgate.net These studies detail the acylation and deacylation steps of the catalytic cycle. researchgate.net DFT is also used to study polymerization reactions, such as the copolymerization of propylene (B89431) with styrenic molecules, to understand regioselectivity and the influence of catalysts. mdpi.com These examples underscore the capability of DFT to provide deep mechanistic insights that can guide the design of new catalysts and chemical processes. chemrxiv.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the behavior of terephthalate-based polymers at the molecular level. nih.gov These simulations provide insights into structural dynamics and physical properties that are often difficult to obtain through experimental methods alone. nih.gov
Polymer Chain Dynamics and Interactions
MD simulations offer a window into the complex movements and interactions of polymer chains. For terephthalate polymers, these simulations have been used to study the folding of long polymer chains, driven by intramolecular and intermolecular forces. nih.gov The dynamics of these chains are crucial for understanding the material's bulk properties.
Studies on amorphous poly(ethylene terephthalate) (PET), a related and well-studied polymer, have utilized MD simulations to investigate chain dynamics. acs.org These simulations have successfully modeled the correlation between individual dipole moments and the movement of phenyl rings within the polymer structure. acs.org The temperature dependence of relaxation times and conformational transition rates has been a key area of investigation, revealing disparities that point to complex dynamic behaviors. acs.org Furthermore, simulations have shown that end groups of the polymer chains exhibit significantly higher mobility compared to the backbone. researchgate.net
Interfacial Interactions (e.g., Polymer-Solvent Interfaces)
The behavior of terephthalate polymers at interfaces, particularly with solvents, is critical for applications such as dyeing and for understanding environmental degradation. MD simulations have been employed to study the swelling mechanism of PET in both water and non-aqueous solvents like decamethyl-cyclopentasiloxane (D5). nih.gov These simulations revealed that the addition of either solvent lowers the glass transition temperature (Tg) of PET, with D5 leading to a higher free volume compared to water, suggesting a better swelling effect. nih.gov
Recent advancements in force fields, such as the Drude polarizable force field, have enabled more accurate modeling of electronic polarization effects at interfaces. chemrxiv.orgacs.org Studies using these advanced models have shown a significant electronic polarization response of PET residues at the interface with water or a vacuum. chemrxiv.orgacs.org This highlights the role of the solvent in modulating the electrostatic properties of the polymer surface, which is crucial for understanding interactions with other molecules, including enzymes. chemrxiv.orgacs.org The inclusion of explicit electronic polarization in simulations provides a more complete picture of the atomistic forces driving solvent interactions. acs.org
Force Field Development for Terephthalate Polymers
The accuracy of MD simulations is heavily dependent on the quality of the underlying force field, which consists of a set of parameters describing the potential energy of the system. ethz.chnasa.gov For terephthalate polymers, significant effort has been dedicated to developing and refining force fields to accurately reproduce experimental data.
Several force fields, including AMBER, OPLS-AA, and MM3, have been tested for their ability to predict the mechanical properties of polyimides, a related class of polymers. nasa.gov Studies have shown that the OPLS-AA force field, in particular, provides predictions of Young's modulus and shear modulus that closely match experimental values. nasa.gov Other force fields like the COMPASS force field have been used to simulate polymers of p-phenylene terephthalate, with good agreement between simulated and experimental crystallographic data and density. researchgate.net The PCFF force field has also been utilized in MD studies of poly(p-phenylene terephthalamide) (PPTA). berkeley.edu
A key challenge in force field development is accurately modeling electrostatic interactions. acs.org Traditional additive force fields often neglect electronic polarization effects. chemrxiv.orgacs.org To address this, polarizable force fields like the Drude model have been extended to synthetic polymers like PET. chemrxiv.orgacs.org The parametrization of these models involves fitting to quantum mechanical calculations to accurately reproduce electrostatic properties. chemrxiv.orgacs.org This advancement offers a more robust tool for exploring the material properties of terephthalate polymers. chemrxiv.orgacs.org
| Force Field | Key Features & Applications for Terephthalate Polymers |
| OPLS-AA | All-atom force field that has shown good accuracy in predicting mechanical properties of related polymers. nih.govnasa.gov |
| COMPASS | Used for simulations of p-phenylene terephthalate, providing good agreement with experimental data. researchgate.net |
| PCFF | A Class II force field designed for polymers and organic compounds, used in studies of PPTA. berkeley.edu |
| Drude Polarizable Force Field | Includes electronic polarization, offering a more accurate description of electrostatic interactions at interfaces. chemrxiv.orgacs.org |
Computational Modeling of Enzyme-Substrate Interactions
Computational modeling has become an indispensable tool for understanding the enzymatic degradation of terephthalate-based plastics. nih.gov These methods provide atomic-level insights into how enzymes bind to and hydrolyze these synthetic polymers. researchgate.netcsic.es
Active Site Analysis and Substrate Binding Modes
The active site of an enzyme is the region where the substrate binds and the catalytic reaction occurs. Computational studies, particularly molecular docking and MD simulations, have been instrumental in analyzing the active sites of PET-degrading enzymes and predicting how substrates like this compound would bind. researchgate.netnih.gov
Studies on enzymes like PETase from Ideonella sakaiensis have revealed that the active site possesses a higher degree of flexibility compared to its thermophilic counterparts. researchgate.netnih.gov This flexibility is thought to be a key factor in its efficiency at room temperature. researchgate.netnih.gov Docking simulations with model substrates have shown that PET binds to PETase in a unique and energetically favorable conformation, facilitated by specific amino acid residues in the active site. researchgate.net
The binding of a substrate to an enzyme can occur in multiple modes. nih.gov Computational modeling has helped to elucidate these different binding modes and their influence on the key mechanistic steps of enzymatic hydrolysis. nih.gov For example, in the enzyme TfCut2, it is suggested that only one repeating unit of the PET polymer chain binds deeply within the active site during degradation, while the rest of the chain is more loosely associated. researchgate.netcsic.es This understanding of substrate binding is crucial for the rational design of more efficient enzymes. researchgate.netnih.gov
Conformational Analysis of Enzymes and Substrates
Both enzymes and their substrates are flexible molecules that can adopt various conformations. diva-portal.orgacs.org The process of binding often involves conformational changes in both partners, a concept known as "induced fit". nih.gov Computational analysis helps to explore the conformational landscapes of both the enzyme and the substrate to understand which conformations are most favorable for catalysis. diva-portal.orgacs.org
MD simulations have been used to study the conformational changes in PETase upon substrate binding. bohrium.com These studies have identified flexible regions of the enzyme, such as connecting loops, which may be important for thermal stability and substrate accessibility. bohrium.com The free energy landscape of the binding process can reveal the major structural transitions that occur as the enzyme moves from an unbound to a bound state. bohrium.com
The conformation of the polymer substrate itself is also a critical factor. diva-portal.orgacs.org In PET, the ethylene (B1197577) glycol moiety can exist in different conformations, such as gauche and trans. diva-portal.orgacs.org Research combining MD simulations, docking, and experimental techniques has demonstrated the importance of matching the enzyme's conformational preferences with those of the substrate. diva-portal.orgacs.org Enzyme engineering can be used to create variants with a preference for a specific substrate conformation, leading to higher catalytic activity. diva-portal.orgacs.org
| Computational Technique | Application in Enzyme-Substrate Interactions | Key Findings |
| Molecular Docking | Predicting the binding pose of a substrate in the enzyme's active site. researchgate.netnih.gov | Revealed unique and energetically favorable binding conformations of PET-like substrates in PETase. researchgate.net |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and conformational changes of the enzyme-substrate complex. researchgate.netbohrium.com | Showed increased flexibility of the PETase active site and identified key flexible loops. researchgate.netbohrium.com |
| Free Energy Landscape Analysis | Mapping the energy changes associated with conformational transitions during binding. bohrium.com | Demonstrated the main conformational changes in PETase upon moving from an unbound to a bound state. bohrium.com |
Advanced Analytical Techniques for the Characterization and Analysis of Methyl Phenyl Terephthalate
Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule.
For methyl phenyl terephthalate (B1205515), the ¹H-NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The protons of the methyl group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.5-4.5 ppm, due to the deshielding effect of the adjacent oxygen atom. ucalgary.ca The protons on the central terephthalate ring and the terminal phenyl ring would produce complex multiplets in the aromatic region, generally between 7.0 and 8.5 ppm. The para-substitution on the central ring would lead to a characteristic AA'BB' system, while the protons of the phenyl ester group would show signals corresponding to ortho, meta, and para positions.
The ¹³C-NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the two different ester groups are expected to resonate at the most downfield positions, typically between 160-180 ppm. ucalgary.ca The carbon of the methyl group would appear at a much higher field. The aromatic carbons would generate a series of signals in the approximate range of 120-150 ppm, with the carbons directly attached to the oxygen atoms and carbonyl groups being the most deshielded.
Table 1: Predicted NMR Spectral Data for Methyl Phenyl Terephthalate
| Technique | Signal | Predicted Chemical Shift (ppm) | Description |
|---|---|---|---|
| ¹H-NMR | Singlet | ~3.9 | Methyl protons (-COOCH₃) |
| Multiplet | ~7.2-7.5 | Phenyl ester protons (-O-C₆H₅) | |
| Multiplet | ~8.1-8.3 | Terephthalate ring protons (-C₆H₄-) | |
| ¹³C-NMR | Methyl | ~52 | Methyl carbon (-COOCH₃) |
| Aromatic | ~121-135 | Phenyl & Terephthalate ring carbons | |
| Aromatic (quaternary) | ~150-155 | Carbons attached to ester oxygens |
Infrared (IR) Spectroscopy (FTIR, ATR-FTIR)
Infrared (IR) spectroscopy, often performed using Fourier Transform (FTIR) or Attenuated Total Reflectance (ATR-FTIR) techniques, is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. spectrabase.com
The IR spectrum of this compound is dominated by the characteristic absorptions of its ester and aromatic functionalities. A strong, prominent absorption band is expected in the region of 1720-1740 cm⁻¹ , corresponding to the C=O (carbonyl) stretching vibration of the ester groups. ucalgary.camassbank.jp The presence of two different ester environments (methyl and phenyl) may lead to a broadening or splitting of this peak.
Another key region is the 1300-1000 cm⁻¹ range, where two distinct C-O stretching vibrations are anticipated: one for the aryl-C-O bond and another for the O-alkyl/O-aryl bond. ucalgary.ca Specifically, the C-O stretch for the C(=O)-O-C part of the esters would be visible here. Additionally, aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are observed in the 1600-1450 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations for the para-substituted central ring and the monosubstituted phenyl ring would be found in the fingerprint region below 900 cm⁻¹. researchgate.net
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3100-3000 | Aromatic C-H | Stretch |
| ~1735 | Ester C=O | Stretch |
| ~1600, ~1500, ~1450 | Aromatic C=C | Ring Stretch |
| ~1300-1000 | Ester C-O | Stretch |
| ~860-800 | p-Substituted Phenyl C-H | Out-of-plane bend |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily for those with chromophores like aromatic systems and conjugated double bonds. The benzene (B151609) ring and carbonyl groups in this compound act as a chromophore. hnue.edu.vn The UV spectrum of benzene derivatives typically shows three absorption bands originating from π → π* transitions. hnue.edu.vn For terephthalic acid, the parent molecule, absorption maxima are observed at 190 nm, 241 nm, and 285 nm. nist.gov Esterification to form this compound is expected to cause a slight shift in these absorption maxima (a bathochromic or hypsochromic shift) due to the electronic influence of the ester groups. General aromatic esters show two main absorption maxima: a high-energy π → π* transition below 200 nm and a lower-energy n → π* transition around 200-210 nm. ucalgary.ca The more intense π → π* transition related to the benzene ring itself is expected around 255 nm. hnue.edu.vn
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected λ_max (nm) | Chromophore |
|---|---|---|
| π → π* | ~200-210 | Benzene ring / Ester C=O |
| π → π* | ~240-260 | Benzene ring (secondary band) |
Raman Microscopy
Raman microscopy is a complementary vibrational spectroscopy technique to IR. While no specific spectra for this compound are available, the analysis of the related polymer, poly(ethylene terephthalate) (PET), provides insight into the expected signals. The Raman spectrum would be characterized by strong bands corresponding to the aromatic ring vibrations. A particularly intense band for PET is observed around 1615 cm⁻¹, assigned to the benzene ring stretching mode, which would also be a prominent feature for this compound. chemicalbook.com Other expected signals include the C=O stretch around 1720-1730 cm⁻¹ and various C-H bending and C-C stretching modes.
Mass Spectrometry Techniques
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal method for analyzing volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from a mixture, and the mass spectrometer detects it, providing both its retention time and its mass spectrum.
For aromatic esters, the molecular ion peak (M⁺) is typically prominent. whitman.edu Given the molecular formula C₁₅H₁₂O₄, this compound has a molecular weight of 256.25 g/mol , so a strong molecular ion peak is expected at m/z 256 .
The fragmentation pattern is dictated by the ester functional groups. Key fragmentation pathways for esters include alpha-cleavage (cleavage of the bond next to the carbonyl group) and McLafferty rearrangements if a gamma-hydrogen is present. whitman.edulibretexts.org For this specific molecule, the primary fragmentations are expected to be the loss of the alkoxy/aryloxy radicals.
Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the C-O bond on the methyl ester side results in the loss of a 31 Da radical, producing a prominent peak at m/z 225 . This corresponds to the stable [M-OCH₃]⁺ acylium ion (phenoxyphenyl-carbonyl cation).
Loss of a phenoxy radical (•OC₆H₅): Cleavage of the C-O bond on the phenyl ester side leads to the loss of a 93 Da radical, yielding a major peak at m/z 163 . This corresponds to the [M-OC₆H₅]⁺ acylium ion (methoxycarbonyl-benzoyl cation). This fragment is observed in the mass spectra of other asymmetric terephthalate esters, such as terephthalic acid isobutyl methyl ester. nih.gov
Further Fragmentation: The ion at m/z 163 can further lose a methoxy radical (•OCH₃) to produce a benzoyl cation at m/z 135 , or lose carbon monoxide (-28 Da) to give a peak at m/z 135 . The phenyl cation at m/z 77 from the cleavage of the phenyl ester is also expected.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 256 | [C₁₅H₁₂O₄]⁺ | Molecular Ion (M⁺) |
| 225 | [M - •OCH₃]⁺ | Loss of methoxy radical |
| 163 | [M - •OC₆H₅]⁺ | Loss of phenoxy radical |
| 135 | [m/z 163 - CO or •OCH₃]⁺ | Loss of CO or methoxy radical from m/z 163 |
Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MSn)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS or LC-MSn) are powerful analytical techniques for the separation, identification, and quantification of non-volatile and thermally labile compounds. In the context of "this compound," these methods are particularly useful for analyzing related compounds, such as its metabolites or oligomers from polyester (B1180765) degradation, in complex matrices.
The process begins with the separation of analytes using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The choice of the stationary phase (e.g., C18 columns) and the mobile phase composition is optimized to achieve the desired separation. Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. In tandem mass spectrometry (MS/MS or MSn), specific precursor ions are selected and fragmented to produce characteristic product ions, enhancing selectivity and structural elucidation.
A robust analytical method for the measurement of six terephthalate metabolites (TPhMs) in human urine was developed using HPLC-MS/MS. This method allowed for the successful separation of terephthalate metabolites from phthalate (B1215562) metabolites. The analytes were quantified using isotopically labeled internal standards. The limits of quantification (LOQs) for the TPhMs ranged from 0.12 to 0.4 ng/mL, with the exceptions of terephthalic acid (TPA) and mono-(2-ethylhexyl) terephthalate (mEHTP) which had higher LOQs due to their presence in procedural blanks. The method demonstrated excellent accuracy, with recoveries between 86% and 117%, and high precision.
In another application, a sensitive ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-qTOF-MS) method was developed for the analysis of cyclic oligomers from polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT) in blood samples. The method was validated, and its application to post-mortem whole blood samples resulted in the detection of the polyethylene terephthalate trimer in some of the samples for the first time in scientific literature.
Table 1: Method Validation Data for Terephthalate Metabolites by HPLC-MS/MS
| Analyte | Limit of Quantification (LOQ) (ng/mL) | Intra-day Accuracy (Recovery %) | Inter-day Accuracy (Recovery %) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| Mono-methyl terephthalate (mMTP) | 0.12 - 0.4 | 86 - 117 | 88 - 112 | 1.4 - 12.2 | 0.6 - 12.1 |
| Mono-benzyl terephthalate (mBzTP) | 0.12 - 0.4 | 86 - 117 | 88 - 112 | 1.4 - 12.2 | 0.6 - 12.1 |
| Mono-ethyl terephthalate (mETP) | 0.12 - 0.4 | 86 - 117 | 88 - 112 | 1.4 - 12.2 | 0.6 - 12.1 |
| Mono-tert-butyl terephthalate (mTBTP) | 0.12 - 0.4 | 86 - 117 | 88 - 112 | 1.4 - 12.2 | 0.6 - 12.1 |
| Terephthalic acid (TPA) | 2.8 | 86 - 117 | 88 - 112 | 1.4 - 12.2 | 0.6 - 12.1 |
| Mono-(2-ethylhexyl) terephthalate (mEHTP) | 3.75 | 86 - 117 | 88 - 112 | 1.4 - 12.2 | 0.6 - 12.1 |
Data sourced from a study on the analysis of terephthalate metabolites in human urine.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used for the chemical characterization of complex, non-volatile materials like polymers. This method involves the thermal decomposition of a sample in an inert atmosphere at a precisely controlled temperature, followed by the separation and analysis of the resulting volatile fragments by GC/MS. Py-GC/MS is particularly valuable for identifying the monomeric composition of polymers and copolymers, as well as for detecting additives.
For the analysis of terephthalate-containing polymers, such as polyethylene terephthalate (PET) and its copolymers (co-PETs), a multi-functional pyrolyzer coupled with GC/MS can be employed. The analysis workflow often starts with Evolved Gas Analysis (EGA)-MS to determine the optimal temperatures for thermal desorption of additives and pyrolysis of the polymer backbone.
Conventional flash pyrolysis of polyesters can sometimes lead to complex pyrograms due to extensive fragmentation. To simplify the interpretation, reactive pyrolysis (RxPy), also known as thermochemolysis, can be utilized. This involves heating the sample in the presence of a derivatizing agent, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). The alkaline reagent promotes a specific hydrolysis of the polyester, followed by methylation of the resulting acidic and alcoholic monomers. This suppresses the formation of smaller degradation products and allows for the identification of the primary structural units of the polymer in their derivatized form. For instance, the monomers of a co-PET, ethylene (B1197577) glycol and terephthalic acid, can be identified as their derivatized forms.
Table 2: Py-GC/MS and RxPy-GC/MS Conditions for co-PET Analysis
| Analytical Technique | Pyrolysis/Desorption Temperature | Derivatizing Agent | Purpose |
| Evolved Gas Analysis (EGA)-MS | Ramped | None | Determine thermal profile of the polymer |
| Thermal Desorption (TD)-GC/MS | 100°C to 340°C | None | Analyze volatile and semi-volatile additives |
| Pyrolysis (Py)-GC/MS | 600°C | None | Obtain polymer backbone fragmentation profile |
| Reactive Pyrolysis (RxPy)-GC/MS | 360°C to 400°C | Tetramethylammonium hydroxide (TMAH) | Identify monomeric units in derivatized form |
Data derived from a study on the qualitative profiling of co-polymer polyethylene terephthalate.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is well-suited for the analysis of large, non-volatile, and thermally fragile molecules, including synthetic polymers. The technique allows for the determination of key polymer characteristics such as average molecular weights (Mn, Mw), polydispersity index (PDI), and the identification of end-group structures.
In MALDI-TOF-MS, the polymer sample (analyte) is co-crystallized with a large molar excess of a small, ultraviolet-absorbing organic compound called the matrix. A pulsed laser beam irradiates the sample spot, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions. These ions are then accelerated into a time-of-flight (TOF) mass analyzer, where they are separated based on their mass-to-charge ratio (m/z), with lighter ions reaching the detector faster than heavier ones.
The success of MALDI-TOF-MS analysis of polymers is highly dependent on proper sample preparation. The choice of matrix, cationization agent (e.g., sodium trifluoroacetate), and the solvent system used to dissolve the polymer and matrix are critical. For aromatic polyesters, powerfully solvating matrices may be required. The solvent system must allow for the matrix to crystallize before the polymer precipitates, ensuring a homogeneous distribution of the polymer within the matrix crystals.
Chromatographic Separations
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. It is particularly valuable for assessing the purity of a sample by separating the main compound from starting materials, byproducts, or degradation products.
Detailed Research Findings: Reverse-phase HPLC (RP-HPLC) is an effective method for the analysis of this compound. sielc.comsielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to its aromatic rings and ester group, this compound exhibits moderate hydrophobicity, allowing for good retention and separation on standard C8 or C18 columns.
One established method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, ensuring minimal unwanted interactions and better peak shape. sielc.comsielc.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and water, with a small amount of acid, such as phosphoric acid or formic acid, to ensure the analyte is in a non-ionized state, leading to sharper peaks. sielc.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the benzene rings in the molecule absorb UV light strongly, typically around 240-254 nm. nih.gov This approach is scalable and can be adapted for preparative chromatography to isolate impurities. sielc.comsielc.com
Table 1: Example HPLC Method for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 | sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.comsielc.com |
| Detection | UV at 240 nm or 254 nm | nih.gov |
| Mode | Reverse-Phase (RP) | sielc.comsielc.com |
| Application Notes | For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid. | sielc.comsielc.com |
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. resolvemass.ca The sample is passed through a column packed with porous gel; larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later. resolvemass.ca
Detailed Research Findings: While GPC is most commonly associated with determining the molecular weight distribution of large polymers, it is also highly effective for analyzing oligomers and small molecules. resolvemass.ca In the context of this compound, GPC is not used to determine its molecular weight (which is fixed) but serves as a powerful tool for purity assessment. It can effectively separate the this compound monomer from any dimers, trimers, or other oligomers that may have formed as byproducts during synthesis or degradation.
The analysis of terephthalate oligomers, which can be impurities in monomer synthesis, is a common application of GPC. nih.gov The technique can be used to quantify the presence of these higher molecular weight species, providing crucial information about the purity of the this compound product. The choice of solvent (mobile phase) is critical and must be able to fully dissolve the sample without interacting with the column packing material.
Table 2: Application of GPC in the Analysis of this compound
| Analytical Goal | GPC Application | Reference |
|---|---|---|
| Purity Assessment | Separation of monomer from dimers and higher oligomers. | nih.gov |
| Quality Control | Ensuring batch-to-batch consistency by monitoring for oligomeric impurities. | resolvemass.ca |
| Principle | Separation based on molecular size (hydrodynamic volume). | resolvemass.ca |
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. mt.com These methods are indispensable for characterizing the thermal stability, melting behavior, and crystallinity of materials like this compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.com It provides quantitative information on thermal events such as melting, crystallization, and glass transitions. researchgate.net
Detailed Research Findings: For a crystalline compound like this compound, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point (Tm). The area under this peak is the enthalpy of fusion (ΔHm), which can be used to calculate the degree of crystallinity if the enthalpy of a 100% crystalline sample is known. While specific DSC data for this compound is not readily available in the surveyed literature, the analysis of related polyethylene terephthalate (PET) precursors and oligomers demonstrates the utility of the technique. researchgate.net The thermogram would also reveal the presence of any impurities, which can cause a broadening or depression of the melting peak. If the sample were amorphous, a step-like change in the baseline would indicate the glass transition temperature (Tg).
Table 3: Expected Measurable Properties of this compound by DSC
| Thermal Event | Information Obtained | Reference |
|---|---|---|
| Melting | Melting Temperature (Tm), Enthalpy of Fusion (ΔHm) | labmanager.comresearchgate.net |
| Crystallization (on cooling) | Crystallization Temperature (Tc), Enthalpy of Crystallization (ΔHc) | researchgate.net |
| Glass Transition | Glass Transition Temperature (Tg) (for amorphous content) | nih.gov |
| Purity | Broadening or depression of the melting peak | youtube.com |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.comlabmanager.com It is primarily used to evaluate the thermal stability and decomposition profile of a material.
Detailed Research Findings: A TGA analysis of this compound would determine its decomposition temperature. The TGA curve would show a stable baseline (constant mass) until the temperature at which degradation begins, at which point a sharp drop in mass would be observed. The temperature at which significant mass loss starts is a key indicator of the compound's thermal stability. The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere (e.g., air or oxygen) to study oxidative stability. While specific TGA curves for this compound are not available in the reviewed literature, analysis of related PET materials shows a single-step degradation process at elevated temperatures. researchgate.net The data from TGA is crucial for defining the upper temperature limit for processing and storage.
Table 4: Expected Information from TGA of this compound
| Parameter | Description | Reference |
|---|---|---|
| Onset of Decomposition | Temperature at which significant mass loss begins. | labmanager.com |
| Decomposition Profile | Shows whether degradation occurs in single or multiple steps. | youtube.com |
| Residual Mass | Percentage of mass remaining at the end of the analysis. | researchgate.net |
| Thermal Stability | Overall assessment of the material's resistance to heat-induced degradation. | labmanager.comresearchgate.net |
Microscopy and Diffraction Methods
Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. It provides detailed information about the surface topography, morphology (shape and size), and composition.
Detailed Research Findings: For a solid, crystalline compound like this compound, SEM is an ideal tool for visualizing its crystal structure. Although specific SEM micrographs for this compound were not found in the surveyed literature, the technique's application is well-established for similar organic and polymeric materials. kinampark.comacs.org An SEM analysis would reveal the morphology of the crystalline powder, including the shape of individual crystals (e.g., needles, plates, prisms), their size distribution, and the degree of agglomeration. This information is critical as the physical form of the powder can influence its handling, dissolution rate, and reactivity. In studies of related terephthalate-based polymers and blends, SEM is routinely used to examine fracture surfaces and the dispersion of different phases, demonstrating its versatility in materials characterization. acs.org
Polarized Optical Microscopy (PLM)
Polarized Optical Microscopy (PLM) is a powerful, non-destructive technique used to characterize the optical properties of materials. gantep.edu.tr It is particularly useful for distinguishing between isotropic materials (which have the same properties in all directions) and anisotropic materials (which have properties that vary with direction). Crystalline solids, like what would be expected for this compound, are typically anisotropic and will exhibit birefringence. libretexts.org
In PLM, plane-polarized light is passed through the sample. If the material is birefringent, it will split the light into two perpendicular components that travel at different speeds. gantep.edu.tr Upon exiting the crystal, these components recombine, creating interference patterns and colors, known as polarization colors, when viewed through a second polarizer (the analyzer) oriented perpendicular to the first. gantep.edu.tr
Research Findings: While specific PLM studies on this compound are not readily available in the surveyed literature, the technique would be invaluable for:
Crystal Morphology: Observing the shape, size, and habit of this compound crystals.
Crystallinity Assessment: Differentiating between crystalline and amorphous (non-crystalline) forms of the compound. Amorphous materials are isotropic and will appear dark between crossed polarizers, whereas crystalline regions will appear bright. libretexts.org
Phase Transitions: In conjunction with a hot stage, PLM could be used to observe melting points and any potential polymorphic transitions (changes in crystal structure) as the temperature is varied.
For example, in the study of related terephthalate-based polymers like poly(trimethylene terephthalate) (PTT), PLM has been used to visualize complex spherulitic structures and their transformations with temperature. researchgate.net Similarly, for a small molecule like this compound, PLM would reveal characteristic extinction patterns and birefringence, confirming its crystalline nature. The observation of features like a "Maltese cross" pattern could indicate the presence of spherulitic crystal growth. gantep.edu.tr
Wide-Angle X-ray Diffraction (WAXD)
Wide-Angle X-ray Diffraction (WAXD) is a fundamental technique for determining the atomic and molecular structure of crystalline materials. psu.edu By irradiating a sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. This pattern serves as a fingerprint for the crystalline solid, providing information on atomic spacing and crystal lattice parameters. sciencepublishinggroup.com
Research Findings: Direct WAXD analysis of this compound powder is not extensively documented in the available literature. However, the principles of the technique and its application to similar materials provide a clear indication of its utility. For instance, WAXD is routinely used to characterize the crystal structure of polyethylene terephthalate (PET), a polymer built from terephthalate units. sciencepublishinggroup.comresearchgate.net These studies identify characteristic diffraction peaks that correspond to specific crystal planes, allowing for the determination of the unit cell and the degree of crystallinity. researchgate.net
For this compound, a WAXD experiment would yield a diffractogram with sharp peaks at specific 2θ angles, indicative of a well-ordered crystalline structure. The positions and relative intensities of these peaks could be used to:
Identify the crystal system (e.g., monoclinic, triclinic).
Determine the unit cell dimensions.
Confirm the phase purity of a sample.
Distinguish between different polymorphs , as each would produce a distinct diffraction pattern.
A study on fully aromatic copolyesters containing terephthalate units demonstrated the power of WAXD in combination with modeling to solve complex crystal structures. researchgate.net This approach could be similarly applied to this compound to obtain a detailed understanding of its solid-state arrangement.
| Parameter | Information Obtained from WAXD |
| Peak Positions (2θ) | d-spacings (interplanar distances) according to Bragg's Law |
| Peak Intensities | Information about atomic positions within the unit cell |
| Peak Broadening | Information on crystallite size and lattice strain |
| Amorphous Halo | Presence and relative amount of non-crystalline material |
Other Characterization Techniques
Viscometry, particularly dilute solution viscometry, is a classical technique used to determine the molecular weight of polymers. polymerchar.comchromatographyonline.com The method involves measuring the flow time of a dilute polymer solution through a calibrated capillary viscometer (e.g., an Ubbelohde viscometer) and comparing it to the flow time of the pure solvent. tajhizkala.irinfinitalab.com From this, the intrinsic viscosity can be calculated, which is related to the polymer's molecular weight.
Applicability to this compound: This technique is not applicable for the characterization of this compound. As a small molecule (molecular weight of 270.28 g/mol ), it does not form the long, entangled chains that give polymer solutions their characteristic high viscosity. ontosight.ai Therefore, a dilute solution of this compound would exhibit a viscosity nearly identical to that of the pure solvent, and the concept of intrinsic viscosity as it relates to molecular weight does not apply.
Electrical conductivity is a measure of a material's ability to conduct an electric current. For organic compounds, conductivity is generally very low unless there is a mechanism for charge transport, such as delocalized π-electrons or the presence of mobile ions.
Applicability to this compound: As a neutral organic ester, solid this compound is expected to be an electrical insulator with extremely low conductivity. There are no readily available experimental data on the electrical conductivity of pure this compound in the surveyed literature. Studies on related materials, such as polyethylene terephthalate (PET) fabrics, have focused on enhancing conductivity by treating them with ionic liquids, which introduce mobile ions to the material. Without such additives, the inherent conductivity of the base material is negligible.
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to separate components of a mixture based on their differential partitioning between a stationary phase (typically a plate coated with silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). khanacademy.org The separation is based on polarity; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. researchgate.net
Applicability to this compound: TLC is a highly suitable technique for the qualitative analysis of this compound. It can be used to:
Monitor the progress of a synthesis reaction: By spotting the reaction mixture on a TLC plate over time, one can visualize the disappearance of reactants and the appearance of the product.
Assess the purity of a sample: The presence of multiple spots indicates impurities.
Identify a compound: By comparing the Rf value of an unknown spot to that of a known standard run on the same plate.
While a specific, standardized TLC protocol for this compound is not detailed in the surveyed literature, a typical procedure would involve dissolving the compound in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), spotting it onto a silica gel plate, and developing the plate in a chamber containing a mobile phase such as a mixture of hexanes and ethyl acetate (B1210297). The separated spots can then be visualized under UV light, as the phenyl rings in the molecule are UV-active.
| Parameter | Description |
| Stationary Phase | Typically silica gel, a polar adsorbent. |
| Mobile Phase | A solvent or mixture of solvents (e.g., Hexane:Ethyl Acetate). The polarity is optimized to achieve good separation. |
| Rf Value | (Distance traveled by spot) / (Distance traveled by solvent front). This value is characteristic of a compound in a given TLC system. |
| Visualization | UV light (254 nm) due to the aromatic rings in the compound. |
Sample Preparation Strategies for Terephthalate Analysis
Effective sample preparation is critical for accurate and reliable analysis, as it serves to isolate the analyte of interest from a complex matrix, concentrate it, and present it in a form suitable for the analytical instrument.
For terephthalates, a common and powerful sample preparation technique is Solid-Phase Extraction (SPE) . This method is particularly useful for extracting terephthalate metabolites from biological fluids like urine. nih.gov A detailed study on the analysis of terephthalate metabolites provides a relevant sample preparation workflow that could be adapted for this compound. nih.gov
A Representative SPE Protocol: The following table outlines a typical SPE procedure for extracting terephthalates from an aqueous matrix, based on established methods. nih.gov
| Step | Procedure | Purpose |
| 1. Sample Pre-treatment | Acidify the aqueous sample (e.g., to pH 2-4.5). | To ensure the analyte is in the correct protonation state for retention on the sorbent. |
| 2. Cartridge Conditioning | Rinse the SPE cartridge (e.g., a polymeric reversed-phase type like NEXUS) sequentially with a solvent like acetonitrile and then buffered water. | To activate the sorbent and ensure reproducible retention. |
| 3. Sample Loading | Pass the pre-treated sample through the conditioned cartridge. | The analyte partitions from the liquid sample onto the solid sorbent. |
| 4. Washing | Wash the cartridge with a weak solvent (e.g., 0.1 M formic acid, water). | To remove interfering compounds and salts that are not strongly retained. |
| 5. Elution | Elute the analyte from the cartridge using a strong organic solvent (e.g., acetonitrile, followed by ethyl acetate and methanol). | To desorb the analyte from the sorbent and collect it for analysis. |
| 6. Concentration & Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a solvent compatible with the analytical instrument (e.g., a water/acetonitrile/methanol (B129727) mixture for HPLC). | To concentrate the analyte and exchange the solvent for optimal analysis. |
This type of preparation strategy effectively cleans up the sample and concentrates the this compound, making it suitable for sensitive analysis by techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov
Advanced Applications and Future Research Directions in Methyl Phenyl Terephthalate Chemistry
Sustainable Chemical Synthesis and Catalysis
The drive towards a circular economy and greener manufacturing processes is profoundly influencing the production of chemical feedstocks. For terephthalates, including methyl phenyl terephthalate (B1205515), this involves rethinking synthesis pathways from raw material sourcing to catalytic processes.
Green Chemistry Approaches to Terephthalate Production
The conventional synthesis of methyl phenyl terephthalate involves the esterification of terephthalic acid with methanol (B129727) and phenol (B47542). ontosight.ai Green chemistry principles aim to replace fossil-fuel-derived precursors with renewable alternatives and to utilize more environmentally benign process conditions.
A significant area of research is the production of terephthalic acid (TPA), the core building block, from biomass. rsc.org Life cycle assessment (LCA) studies suggest that bio-routes to TPA can be competitive with traditional petrochemical processes, particularly when utilizing organic waste streams as raw materials. rsc.org Another innovative approach involves the direct use of waste polyethylene (B3416737) terephthalate (PET) as a sustainable precursor for producing other valuable terephthalate-based materials, such as metal-organic frameworks (MOFs), which avoids the need to synthesize TPA from scratch. rsc.org
Furthermore, research into green solvents and reaction conditions is crucial. For instance, modifying the production process of related chemicals to use biorenewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) instead of chlorinated solvents like dichloromethane (B109758) demonstrates a tangible shift towards more sustainable manufacturing. mt.com The synthesis of terephthalate-like monomers from renewable sources, such as eugenol (B1671780) (derived from clove oil), through solvent-free and initiator-free methods like thiol-ene reactions, highlights a pathway to novel, bio-based diester monomers that could serve as alternatives to petroleum-based terephthalates. ukm.my
Development of Highly Selective Catalysts for Esterification and Transesterification
The synthesis of this compound, either through direct esterification of terephthalic acid or transesterification of dimethyl terephthalate (DMT), hinges on the use of effective catalysts. evitachem.com The development of highly selective catalysts is paramount to ensure high product yield, minimize by-products, and reduce energy-intensive purification steps.
Historically, homogeneous acid catalysts like sulfuric acid were used, but these can lead to undesirable side reactions and are difficult to separate from the product. mdpi.com Modern catalysis research focuses on heterogeneous catalysts and organometallic compounds that offer better selectivity and easier recovery.
Key areas of development include:
Zeolite Catalysts: Zeolites, such as Beta (β) zeolite, have demonstrated excellent performance in the esterification of terephthalic acid with methanol to produce DMT. mdpi.com They offer high conversion rates and selectivity, coupled with the stability needed for multiple reaction cycles, making them a promising eco-friendly solid acid catalyst. mdpi.com
Organometallic Catalysts: Compounds based on tin, titanium, zinc, and antimony are widely used. google.comgoogle.com For instance, titanate catalysts are effective in the transesterification of DMT with various alcohols. evitachem.comgoogle.com Zinc acetate (B1210297) is a common catalyst for methanolysis and glycolysis of PET, which are forms of transesterification. pen2print.org Catalyst systems combining metals, such as antimony and zinc compounds, can enhance productivity and improve polymer properties while reducing the concentration of more expensive or toxic metals. google.com
Mild Catalytic Systems: Research is ongoing to develop catalysts that function under milder conditions. For example, using simple catalysts like sodium hydroxide (B78521) (NaOH) for the alkaline glycolysis and methanolysis of PET has shown promise. digitellinc.com This approach allows the process to be conducted at atmospheric pressure and lower temperatures, using inexpensive reagents to produce pure monomers. digitellinc.com
The table below summarizes various catalytic systems used in terephthalate ester production, which are relevant to the synthesis of this compound.
| Catalyst Type | Reaction | Key Research Findings | Reference |
|---|---|---|---|
| Zeolite (β-zeolite) | Esterification | Achieved 100% terephthalic acid conversion and 94.1% dimethyl terephthalate selectivity under optimized conditions. Showed good stability over multiple cycles. | mdpi.com |
| Titanate Catalysts | Transesterification | Effective for reacting dimethyl terephthalate with various alcohols to produce different terephthalate esters. | evitachem.comgoogle.com |
| Zinc Acetate | Transesterification (Methanolysis/Glycolysis) | Commonly used catalyst for the depolymerization of PET, a process analogous to the synthesis of esters from a polymer precursor. | pen2print.org |
| Antimony/Zinc Compounds | Polycondensation | A combined catalyst system that increases polyester (B1180765) productivity and improves polymer brightness at lower antimony concentrations. | google.com |
| Sodium Hydroxide (NaOH) | Transesterification (Alkaline Solvolysis) | Enables PET solvolysis at atmospheric pressure and relatively low temperatures, using an inexpensive catalyst to yield pure monomers. | digitellinc.com |
Novel Polymer Design and Engineering
The asymmetric nature of this compound, with its distinct methyl and phenyl ester functionalities, makes it a valuable monomer for creating novel polymers with specialized properties that are not easily achievable with symmetric terephthalates like DMT. ontosight.ai
Tailored Polyesters and Copolymers with Enhanced Properties
This compound serves as a monomer for producing a variety of polymers, including polyesters and polyamides. ontosight.ai By incorporating this monomer into polymer chains, material scientists can precisely tailor the final properties of the material. The rigid phenyl group can enhance thermal stability and mechanical strength, while the smaller methyl group can influence processability and solubility.
The family of poly(alkylene terephthalate)s (PATs) demonstrates how varying the monomer composition leads to polymers with different properties. ugent.beresearchgate.net For example, the properties of polyesters can be readily modified by changing the diol used in polymerization or by creating copolymers. essentialchemicalindustry.orgresearchgate.net Introducing a monomer like this compound could lead to:
Modified Crystallinity: The irregular structure introduced by the asymmetric monomer can disrupt chain packing, allowing for control over the degree of crystallinity. This affects properties such as transparency, stiffness, and melting point.
Improved Solubility: The specific combination of methyl and phenyl groups may enhance solubility in certain organic solvents, which is advantageous for processing applications like coatings and films.
Copolymers created by blending or reactive extrusion offer another route to enhanced materials. For instance, blending polyesters with thermoplastic elastomers can improve impact resistance and flexibility. researchgate.net
Specialty Polymers for Advanced Materials
The unique chemical structure of this compound makes it a candidate for the synthesis of specialty polymers for high-performance applications. evitachem.com These materials are designed for specific, demanding environments where commodity plastics would fail. Potential applications include:
High-Performance Fibers and Films: Polyesters derived from this compound could be spun into fibers with high tensile strength and thermal stability for use in industrial textiles or tire cords. essentialchemicalindustry.org
Engineering Plastics: As a component in engineering thermoplastics, it could be used in the automotive and electronics industries, where materials require a combination of strength, heat resistance, and dimensional stability. ontosight.ai
Coatings and Adhesives: Polymers synthesized with this compound may be used in specialty coatings and adhesives that require strong adhesion and durability under harsh conditions.
The table below outlines potential property enhancements in polyesters through the incorporation of specialty monomers like this compound.
| Property | Influence of this compound Monomer | Potential Application |
|---|---|---|
| Thermal Stability | The rigid phenyl group can increase the glass transition temperature (Tg) and melting point. | Engineering plastics for automotive and electronic components. |
| Mechanical Strength | Aromatic rings in the polymer backbone contribute to higher tensile strength and rigidity. | High-strength fibers for industrial applications, composites. |
| Chemical Resistance | The stable ester and aromatic structure can provide resistance to a range of chemicals. | Durable coatings, chemical storage containers. |
| Optical Properties | The asymmetric structure can disrupt crystallinity, potentially leading to transparent or semi-transparent materials. | Specialty films, optical components. |
Biotechnological and Enzymatic Approaches for Terephthalate Management
Biotechnology offers promising and sustainable solutions for both the synthesis and degradation of terephthalate-based compounds, aligning with the principles of a circular economy.
Enzymatic degradation represents a green alternative to conventional chemical recycling. doi.org A variety of enzymes, particularly esterases and cutinases, have been identified and engineered to break down terephthalate polymers like PET into their constituent monomers. nih.govacs.org This process typically involves the hydrolysis of ester bonds. wikipedia.org For example, enzymes like leaf-branch compost cutinase (LCC) can depolymerize PET, and dual-enzyme systems have been developed to improve the purity of the recovered monomers like terephthalic acid (TPA). nih.govguptasarmalab.in While research has heavily focused on PET, the fundamental mechanism of ester bond hydrolysis is applicable to other terephthalate esters. It is plausible that enzymes could be discovered or engineered to specifically hydrolyze this compound, breaking it down into terephthalic acid, methanol, and phenol for reuse.
Conversely, enzymatic synthesis is an emerging field for producing specialty esters. nih.gov Enzymes can catalyze esterification reactions under mild, aqueous conditions, avoiding the harsh temperatures and toxic catalysts of traditional chemistry. chemicalbook.com Research has demonstrated the successful enzymatic synthesis of various low-molecular-weight esters. nih.gov Future research could focus on identifying or developing enzymes capable of synthesizing this compound directly from its precursors. This biotechnological route could offer a highly selective and sustainable method for producing this specialty chemical.
The table below summarizes key enzymes and their relevance to terephthalate management.
| Enzyme/System | Function | Key Research Finding | Reference |
|---|---|---|---|
| Cutinases (e.g., LCC) | Degradation | Effectively depolymerize PET into its monomers (TPA and ethylene (B1197577) glycol) and intermediates. Engineered variants show enhanced activity. | acs.org |
| PETase | Degradation | Enzymes like Ideonella sakaiensis PETase can break down PET. Dual-enzyme systems with other hydrolases improve monomer yield. | wikipedia.orgnih.gov |
| Carboxylesterases (e.g., TfCa) | Degradation | Hydrolyze PET degradation intermediates like BHET and MHET, working synergistically with PET-depolymerizing enzymes to produce pure TPA. | nih.gov |
| Lipases / Esterases | Synthesis | Used in vitro to catalyze the formation of various low-molecular-weight esters from acids and alcohols under mild conditions. | nih.gov |
Bioremediation Strategies for Terephthalate-Based Plastics
The widespread use of terephthalate-based plastics, such as PET, has created a significant environmental challenge, prompting research into biological solutions for waste management. nih.gov Bioremediation strategies focus on using microorganisms and their enzymes to break down these durable polymers into their constituent monomers, which can then be repurposed. researchgate.net One promising approach is genetic bioaugmentation, where the genetic capacity to degrade plastics is introduced into robust bacterial communities, such as those found in wastewater treatment plants. nih.gov In a proof-of-concept study, a broad-host-range plasmid was used to transfer the gene for a PET-degrading enzyme (FAST-PETase) to various bacteria from a municipal wastewater sample, enabling them to break down PET. nih.gov
Furthermore, pretreatments can enhance the efficiency of biodegradation. researchgate.net Abiotic factors like UV irradiation or thermal treatment can alter the polymer's surface, increasing its hydrophilicity and introducing functional groups like carbonyls and hydroxyls. researchgate.net This makes the plastic more susceptible to microbial attack. researchgate.net For instance, the biodegradation of PET can be improved by initial photooxidation, which facilitates subsequent enzymatic depolymerization. researchgate.net
Enzyme Discovery and Optimization for Efficient Degradation
Central to bioremediation is the discovery and engineering of enzymes that can efficiently hydrolyze the ester bonds in terephthalate-based plastics. nih.govosti.gov The bacterium Ideonella sakaiensis has been a key source of such enzymes, namely PETase and its accessory enzyme MHETase, which work in concert to break down PET into terephthalic acid and ethylene glycol. nih.govnih.gov
To improve upon these natural enzymes, researchers have employed various optimization strategies. A notable example is the engineering of leaf-branch compost cutinase (LCC). nih.govosti.gov Different variants of LCC have been created to enhance performance, production, and binding to the plastic surface. nih.govresearchgate.net These efforts aim to develop a scalable and economical biorecycling process. nih.govresearchgate.net
More recent strategies involve creating multi-enzyme cascade systems. nih.gov By assembling multiple PET-degrading enzymes on a scaffold protein, researchers can significantly boost degradation efficiency compared to individual enzymes. nih.gov For example, a system displaying three different PETase variants on the surface of Escherichia coli showed a 20-fold increase in degradation efficiency compared to a single surface-displayed PETase. nih.gov
Table 1: Engineered Variants of Leaf-Branch Compost Cutinase (LCC) for PET Degradation
| Enzyme Variant | Modification | Purpose | Reference |
|---|---|---|---|
| PelB-LCC | Fusion of a pelB leader sequence | To enable secretion of the enzyme into the medium, simplifying recovery and reducing production costs. | nih.govresearchgate.net |
| LCC-PBM | Fusion of a polyhydroxyalkanoate depolymerase binding module (PBM) | To improve the enzyme's binding to the hydrophobic surface of PET plastic. | nih.govresearchgate.net |
| PelB-LCC-PBM | Combination of both pelB and PBM fusions | To combine the benefits of enhanced secretion and improved substrate binding. | nih.govresearchgate.net |
| PT-EC | Self-assembled multi-enzyme cascade system | To create a synergistic system with outstanding PET degradation efficacy at near-ambient temperatures. | nih.gov |
Advanced Computational Chemistry for Material and Mechanistic Insights
Computational chemistry provides powerful tools for understanding the complex processes involved in terephthalate chemistry at a molecular level. nih.gov Techniques like quantum mechanics/molecular mechanics (QM/MM) simulations are used to investigate the detailed mechanisms of enzymatic reactions. nih.gov By modeling the active site of an enzyme like PETase as it interacts with a PET polymer chain, researchers can map out the entire catalytic cycle. nih.gov These simulations reveal the roles of specific amino acid residues in the active site and can identify which steps in the reaction are the most energetically demanding. nih.gov This knowledge is invaluable for the rational design of more efficient enzymes. nih.gov
Predictive Modeling of Reaction Pathways
Predictive modeling, particularly through QM/MM simulations, has been successfully applied to elucidate the reaction pathway of PET hydrolysis by PETase. nih.gov The enzymatic degradation of PET involves two main stages: acylation, where the enzyme forms a covalent bond with the substrate, and deacylation, where water is used to break this bond and release the product. nih.gov
Design of New Terephthalate Derivatives
The terephthalate structure, as exemplified by this compound, serves as a versatile building block in synthetic chemistry for creating a wide range of new materials. cu.edu.egresearchgate.net Starting from terephthalic acid or its derivatives, chemists can synthesize complex molecules with applications in dyes, liquid crystals, and polymers. cu.edu.egresearchgate.net The reactivity of the core terephthalate structure allows for its incorporation into diverse molecular architectures. researchgate.net
Table 2: Examples of Synthesized Terephthalate Derivatives
| Starting Material | Reagents | Resulting Derivative Class | Reference |
|---|---|---|---|
| Terephthalic Acid / Isophthalic Acid | Hydrazine Sulphate, Aniline, Polyphosphoric Acid | Poly-1,2,4-triazoles | cu.edu.eg |
| Bromoterephthalic Acid | Phenol Derivatives, H₂SO₄ | Xanthen-9-one Derivatives | cu.edu.eg |
| Terephthaloyl Dichloride | Hydrazide Derivatives | Benzamide Compounds (used in azo dyes) | researchgate.net |
| Terephthaloyl Dichloride | Various Diamines | Polyamides | researchgate.net |
Methodological Advancements in Analytical Chemistry
The analysis of complex mixtures resulting from both the degradation of terephthalate-based plastics and the synthesis of new derivatives requires sophisticated analytical techniques. nih.govasiapharmaceutics.info Modern analytical chemistry has moved towards combining methods to gain more comprehensive insights than a single technique could provide. nih.gov
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques are powerful analytical tools that couple a separation technique with a spectroscopic detection method. nih.govchemijournal.com This approach allows for the physical separation of individual components from a complex mixture, followed by their immediate identification and structural elucidation. chemijournal.comsaapjournals.orgresearchgate.net The combination leverages the strengths of both methods, providing specificity and sensitivity for both qualitative and quantitative analysis. chemijournal.com For instance, in the context of PET bioremediation, these techniques are essential for identifying and quantifying the various degradation products, such as terephthalic acid, MHET, and other intermediates. nih.gov
Table 3: Common Hyphenated Techniques in Chemical Analysis
| Technique | Description | Primary Application | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Couples the separation power of gas chromatography for volatile compounds with the detection and identification capabilities of mass spectrometry. | Analysis of volatile and semi-volatile compounds, offering structural information from fragmentation patterns. | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation of liquid chromatography (often HPLC) with the sensitive and specific detection of mass spectrometry. | Widely used for non-volatile compounds, from small molecules like pesticides to large biomolecules like proteins. | nih.govchemijournal.com |
| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Links the separation capabilities of LC with the detailed structural elucidation power of NMR spectroscopy. | Analysis of complex mixtures containing unknown impurities, natural products, and synthetic polymers. | nih.govchemijournal.com |
Detection of Trace Contaminants and Degradation Products
The purity of this compound is critical for its performance in advanced applications. The presence of trace contaminants or degradation products can significantly impact material properties and reaction efficiencies. Therefore, sophisticated analytical methodologies are employed to detect and quantify these impurities at very low concentrations. Research in this area focuses on identifying the source of these impurities, whether from manufacturing processes, environmental exposure, or degradation, and developing sensitive methods for their detection.
Detection of Trace Contaminants
Trace contaminants in terephthalate-based materials can originate from various sources, including residual starting materials, solvents from synthesis, or cross-contamination during production and transport. In materials derived from recycled sources, such as polyethylene terephthalate (PET), a wider range of contaminants may be present, including flavorings, additives from previous use, and other volatile organic compounds. researchgate.netresearchgate.net
The primary analytical techniques for identifying and quantifying trace contaminants are chromatography-based methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for separating complex mixtures. mdpi.commdpi.com When coupled with detectors like Mass Spectrometry (MS) or Flame Ionization Detection (FID), these methods provide high sensitivity and specificity for identifying unknown compounds. mdpi.comredalyc.org
For volatile and semi-volatile contaminants, headspace extraction coupled with GC-MS is a common and effective technique. researchgate.netredalyc.org This method involves heating the sample to release volatile compounds into the headspace of the vial, which is then injected into the GC-MS for analysis. Challenges in the accurate determination of terephthalate-related compounds can include background contamination and the co-elution of similar molecules, necessitating robust and validated analytical methods. nih.gov Advanced techniques, such as the use of molecularly imprinted polymers (MIPs), can also be employed for the selective preconcentration of specific analytes, thereby lowering the limits of detection. mdpi.com
Table 1: Analytical Methods for Detecting Trace Contaminants in Terephthalate Materials
| Contaminant | Potential Origin | Analytical Technique | Detection Limit (if reported) | Source |
|---|---|---|---|---|
| Benzaldehyde (B42025) | Flavor compound from previous use (in recycled PET) | Headspace Dynamic Concentration-Gas Chromatography-Flame Ionization Detection (HDC-GC-FID) | 7 µg/kg | redalyc.org |
| Limonene | Flavor compound from previous use (in recycled PET) | HDC-GC-FID | 7 µg/kg | researchgate.netredalyc.org |
| Toluene | Solvent residue, environmental contaminant | HDC-GC-FID | 15 µg/kg | redalyc.org |
| Benzophenone | UV stabilizer in plastics | Gas Chromatography-Mass Spectrometry (GC-MS) | >200 ppb | researchgate.net |
| Dodecanoic acid | Additives, lubricants | GC-MS | ~1200 ppb | researchgate.net |
Detection of Degradation Products
This compound, like other esters, can undergo degradation through various pathways, including thermal, thermo-oxidative, and hydrolytic processes. The degradation of the closely related polymer, PET, has been studied extensively and provides insight into the likely degradation products of terephthalate esters.
Hydrolytic Degradation: In the presence of water, particularly at elevated temperatures or under acidic/basic conditions, the ester linkages can be hydrolyzed. This process typically yields terephthalic acid (TPA) as a primary product. nih.govelsevierpure.com
Thermal and Thermo-oxidative Degradation: At high temperatures, especially in the presence of oxygen, complex degradation reactions occur. These can lead to chain scission and the formation of a variety of products, including aldehydes (such as benzaldehyde and formaldehyde), aromatic hydrocarbons like benzene (B151609), and other ester fragments. researchgate.net The presence of co-monomers or impurities can act as "reactive sites" that accelerate degradation. researchgate.net
Alcoholysis/Methanolysis: In the presence of alcohols like methanol, transesterification can occur. In studies on PET, methanolysis yields products such as dimethyl terephthalate (DMT), monomethyl terephthalate (MMT), and 1-(2-hydroxyethyl)-4-terephthalate methyl ester (HEMT). rsc.orgosti.gov These processes are central to chemical recycling strategies. rsc.org
Enzymatic Degradation: Certain enzymes, such as PETase, can catalyze the hydrolysis of terephthalate esters, breaking them down into smaller molecules like mono(2-hydroxyethyl) terephthalic acid (MHET) and TPA. nih.govnih.govnih.govnih.gov
The analysis of these degradation products commonly involves HPLC for separating the non-volatile, polar compounds like TPA and its mono-ester derivatives, and GC-MS for identifying volatile products like benzene and aldehydes. nih.govresearchgate.net
Table 2: Degradation Pathways and Resulting Products from Terephthalate Esters
| Degradation Pathway | Key Conditions | Primary Degradation Products | Source |
|---|---|---|---|
| Hydrolytic Degradation | Steam, high temperature (e.g., 450°C) | Terephthalic acid (TPA) | elsevierpure.com |
| Decarboxylation (of TPA) | High temperature (e.g., 700°C), catalyst (CaO) | Benzene | elsevierpure.com |
| Thermo-oxidative Degradation | High temperature, presence of oxygen | Aldehydes (formaldehyde, benzaldehyde), Benzene, Toluene | researchgate.net |
| Methanolysis | Methanol, catalyst, heat | Monomethyl terephthalate (MMT), Dimethyl terephthalate (DMT) | rsc.orgosti.gov |
| Enzymatic Degradation | Enzymes (e.g., PETase, MHETase) | Terephthalic acid (TPA), Mono(2-hydroxyethyl) terephthalate (MHET) | nih.govnih.govnih.gov |
Q & A
Q. What are the standard synthetic routes for methyl phenyl terephthalate, and how can reaction conditions be optimized for purity?
this compound is typically synthesized via esterification of terephthalic acid derivatives with methanol and phenol in the presence of acid catalysts (e.g., sulfuric acid) . Optimization involves controlling reaction time, temperature (reflux conditions), and stoichiometric ratios to minimize byproducts like unreacted monomers or oligomers. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound and verifying structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester linkages and aromatic ring substitution patterns. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation (e.g., ESI-MS for [M+H]+ ions) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Refer to GHS classifications: Use gloves (nitrile), lab coats, and eye protection to avoid skin/eye irritation. Store in sealed containers in well-ventilated areas, away from ignition sources. In case of inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can pyrolysis-GC/MS with reactive derivatization agents improve degradation studies of this compound?
Pyrolysis-GC/MS coupled with tetramethyl ammonium hydroxide (TMAH) enables identification of degradation products by methylating free carboxylic acids, enhancing chromatographic resolution. This method reveals thermal decomposition pathways (e.g., formation of terephthalic acid or methyl esters) and quantifies monomer recovery rates under controlled temperatures (e.g., 500–800°C) .
Q. What methodologies are recommended for reconciling contradictory data in toxicity assessments of this compound?
Conduct systematic reviews using PRISMA guidelines to screen studies for exposure routes (oral, dermal), dose-response relationships, and species-specific effects (e.g., rodent vs. human cell lines). Prioritize studies with robust experimental designs (e.g., OECD TG 408 for subchronic toxicity) and apply weight-of-evidence approaches to resolve discrepancies .
Q. How can multi-modal analytical approaches resolve structural ambiguities in this compound derivatives?
Combine X-ray crystallography for crystal lattice analysis, differential scanning calorimetry (DSC) for thermal behavior, and high-resolution LC-MS/MS for fragmentation patterns. For example, DSC can detect polymorphic transitions, while tandem MS clarifies isomeric byproducts .
Q. What strategies mitigate oligomer formation during polymerization of this compound-based polymers?
Optimize catalyst systems (e.g., antimony trioxide) and reaction kinetics (e.g., vacuum distillation to remove methanol byproduct). Monitor oligomer content via size-exclusion chromatography (SEC) and adjust monomer feed ratios to suppress cyclic dimer formation .
Data Reporting and Reproducibility
Q. How should researchers document tephra-like contamination in this compound samples for FAIR data compliance?
Use standardized templates (e.g., SESAR metadata) to record sampling locations, analytical methods (e.g., ICP-MS for trace metals), and environmental conditions. Provide raw data repositories (e.g., Zenodo) with DOI assignments to ensure interoperability .
Q. What statistical methods are suitable for analyzing dose-dependent effects in this compound toxicity studies?
Apply benchmark dose (BMD) modeling for non-linear responses and Kaplan-Meier survival analysis for longitudinal data. Use ANOVA with post-hoc Tukey tests to compare control vs. treatment groups in multi-dose experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
